Icmt-IN-27
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H28FNO2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-2,2-dimethyloxan-4-yl]ethyl]-3-methoxyaniline |
InChI |
InChI=1S/C22H28FNO2/c1-21(2)16-22(12-14-26-21,17-7-9-18(23)10-8-17)11-13-24-19-5-4-6-20(15-19)25-3/h4-10,15,24H,11-14,16H2,1-3H3 |
InChI Key |
FSVYPXSGQVKMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Foundational & Exploratory
The Dichotomous Role of Interleukin-27 in Oncology: A Technical Overview
For Immediate Release
[City, State] – [Date] – Interleukin-27 (IL-27), a pleiotropic cytokine of the IL-12 family, is emerging as a critical modulator of tumor progression and immune surveillance. Exhibiting a complex, context-dependent dual function, IL-27 presents both promising therapeutic potential and challenges in the development of novel cancer immunotherapies. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning IL-27's action in cancer cells, supported by preclinical data, experimental methodologies, and detailed signaling pathway visualizations.
Core Mechanism of Action: The JAK/STAT Signaling Axis
IL-27 is a heterodimeric cytokine composed of the Epstein-Barr virus-induced gene 3 (EBI3) and p28 subunits.[1][2] Its biological effects are mediated through a specific cell surface receptor complex consisting of IL-27Rα (also known as WSX-1) and glycoprotein 130 (gp130), a shared receptor subunit with the IL-6 family of cytokines.[1][2] The expression of this receptor complex on various immune and cancer cells is a key determinant of their responsiveness to IL-27.[1][3]
Upon binding to its receptor, IL-27 initiates an intracellular signaling cascade predominantly through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][4] This activation leads to the phosphorylation and subsequent activation of several STAT proteins, most notably STAT1 and STAT3.[1][3] The balance between STAT1 and STAT3 activation appears to be a crucial factor in determining the pro- or anti-tumorigenic outcome of IL-27 signaling.[1]
-
Anti-Tumor Effects (STAT1-Dominant): Activation of STAT1 is largely associated with the anti-proliferative and pro-apoptotic effects of IL-27 on cancer cells.[5] STAT1 signaling can also enhance the expression of anti-angiogenic chemokines and upregulate MHC class I expression on tumor cells, thereby promoting their recognition by cytotoxic T lymphocytes (CTLs).[1]
-
Pro-Tumor Effects (STAT3-Dominant): Conversely, STAT3 activation can, in some contexts, promote tumor growth and survival.[1] For instance, IL-27-mediated STAT3 signaling has been implicated in the expression of PD-L1 on macrophages, which can suppress anti-tumor immune responses.[1]
The following diagram illustrates the canonical IL-27 signaling pathway.
Multi-faceted Anti-Tumor Mechanisms
Preclinical studies have demonstrated that IL-27 exerts its anti-cancer effects through a variety of mechanisms, targeting both the tumor cells directly and modulating the tumor microenvironment.[6][7][8]
1. Direct Effects on Cancer Cells:
-
Inhibition of Proliferation: IL-27 can directly inhibit the growth of various cancer cell types, including melanoma, prostate cancer, and ovarian cancer, in a STAT1-dependent manner.[5] This is often a cytostatic rather than a cytotoxic effect.[7]
-
Induction of Apoptosis: In several cancer models, such as non-small cell lung cancer and multiple myeloma, IL-27 has been shown to directly induce programmed cell death.[5]
2. Modulation of the Immune System:
-
Enhancement of Cytotoxic T Lymphocyte (CTL) Activity: IL-27 promotes the generation, proliferation, and cytotoxic function of CD8+ T cells, which are crucial for recognizing and eliminating cancer cells.[5][9]
-
Activation of Natural Killer (NK) Cells: IL-27 can enhance the cytotoxic activity of NK cells and may increase the susceptibility of NK-resistant tumors to their killing effects.[10]
-
Regulation of T Helper (Th) Cell Differentiation: IL-27 is involved in the early induction of Th1 differentiation, a T cell subset critical for anti-tumor immunity, while inhibiting the development of Th2 and Th17 cells.[7]
-
Complex Role in Regulatory T cells (Tregs): The effect of IL-27 on Tregs is complex and can be contradictory.[7] While some studies suggest it inhibits Treg generation, others indicate it may promote a specific subset of Tregs or induce the expression of CCL22 on dendritic cells, which in turn recruits Tregs.[6][11]
3. Anti-Angiogenic Properties:
-
IL-27 has been shown to suppress tumor angiogenesis by inducing the expression of anti-angiogenic chemokines, such as CXCL9 and CXCL10, in endothelial cells.[1] This effect can be independent of the immune system.[1]
Quantitative Data from Preclinical Studies
The anti-tumor efficacy of IL-27 has been quantified in various preclinical mouse models. A notable approach involves the use of adeno-associated viral vectors for sustained systemic delivery of IL-27 (AAV-IL-27), which has shown significant therapeutic effects with low toxicity.[12]
| Cancer Model | Treatment | Key Findings | Reference |
| B16.F10 Melanoma | AAV-IL-27 | Significantly inhibited tumor growth and lung metastasis. | [13] |
| MC38 Colon Carcinoma | AAV-IL-27 | Effective inhibition of tumor growth. | [13] |
| EO771 Breast Cancer | AAV-IL-27 | Effective inhibition of tumor growth. | [13] |
| J558 Plasmacytoma | AAV-IL-27 | Effective inhibition of tumor growth. | [13] |
| B16.F10 Melanoma | AAV-IL-27 + anti-PD-1 | Combination therapy resulted in tumor-free survival in 50% of mice. | [13] |
| C26 Colon Carcinoma | C26 cells engineered to secrete IL-27 | Minimal tumor growth and complete remission in all inoculated mice. | [9] |
Experimental Methodologies
The investigation of IL-27's mechanism of action employs a range of standard and advanced molecular and cellular biology techniques.
Cell Lines and Culture:
-
Cancer cell lines from various origins (e.g., murine colon carcinoma C26, melanoma B16.F10, human non-small cell lung cancer) are cultured under standard conditions.[5][9] For in vivo studies, cells are typically harvested, washed, and injected subcutaneously or intravenously into syngeneic or immunodeficient mice.[10][13]
Gene Transfer and Expression Analysis:
-
To study the effects of sustained IL-27 expression, tumor cells can be transfected with IL-27 expression vectors.[7] Alternatively, recombinant adeno-associated viral vectors expressing IL-27 (AAV-IL-27) can be administered to animals.[13]
-
Analysis of gene expression (e.g., T-bet, granzyme B) is often performed using quantitative real-time PCR (qRT-PCR).[10]
Immunological Assays:
-
Flow Cytometry: Used to analyze immune cell populations (e.g., CD8+ T cells, NK cells, Tregs) in tumors, spleens, and peripheral blood, and to assess protein expression on cell surfaces (e.g., PD-L1, IL-27Rα).[10]
-
Cytotoxicity Assays: Standard chromium-51 release assays or similar methods are used to measure the cytotoxic activity of CTLs and NK cells against target tumor cells.[9]
-
Western Blotting: To detect the phosphorylation and activation of key signaling proteins like STAT1 and STAT3 in response to IL-27 stimulation.[10]
In Vivo Tumor Models:
-
Syngeneic mouse models are commonly used, where tumor cells are implanted into immunocompetent mice of the same genetic background.[10][13]
-
Tumor growth is monitored by measuring tumor volume over time.[13] Survival rates are also a key endpoint.[10]
-
To determine the role of specific immune cell populations, depletion studies are conducted using antibodies against cell surface markers (e.g., anti-CD8).[9]
The diagram below outlines a general workflow for preclinical evaluation of IL-27 therapy in a mouse model.
Conclusion and Future Directions
Interleukin-27 possesses a potent, albeit complex, mechanism of action in cancer. Its ability to directly inhibit tumor cell proliferation, suppress angiogenesis, and robustly activate anti-tumor immune responses, particularly cytotoxic T cells and NK cells, positions it as a compelling candidate for cancer immunotherapy.[2][7] However, its capacity to also promote immune-suppressive pathways, such as Treg recruitment and PD-L1 expression, highlights the need for a deeper understanding of the contextual factors that govern its functional dichotomy.[2][6]
Future research will likely focus on strategies to harness the anti-tumor functions of IL-27 while mitigating its pro-tumor effects. Combination therapies, such as pairing IL-27 with checkpoint inhibitors like anti-PD-1, have shown synergistic effects in preclinical models and represent a promising avenue for clinical translation.[13] The development of engineered IL-27 variants with biased signaling properties or targeted delivery systems could further refine its therapeutic application, unlocking the full potential of this multifaceted cytokine in the fight against cancer.
References
- 1. Dual Roles of IL-27 in Cancer Biology and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing IL-27: challenges and potential in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are IL-27 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | IL-27, IL-30, and IL-35: A Cytokine Triumvirate in Cancer [frontiersin.org]
- 6. Potential clinical application of interleukin-27 as an antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of interleukin-27 against cancers in preclinical mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential clinical application of interleukin-27 as an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent antitumor activity of interleukin-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. How IL-27 promotes tumor growth | MDedge [ma1.mdedge.com]
- 12. Is AAV-delivered IL-27 a potential immunotherapeutic for cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - IL-27 gene therapy induces depletion of Tregs and enhances the efficacy of cancer immunotherapy [insight.jci.org]
Preliminary Studies on the Cytotoxicity of ICMT Inhibitors: A Technical Guide
Disclaimer: The compound "Icmt-IN-27" is not specifically identified in the current scientific literature based on the conducted search. This guide synthesizes preliminary cytotoxic data and mechanistic insights from studies on known inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), such as cysmethynil and ICMT-IN-7. This information is intended to serve as a representative overview for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ICMT. It is also important to distinguish ICMT inhibitors from Interleukin-27 (IL-27), a cytokine with its own distinct anti-tumor properties, to avoid any potential confusion.
Introduction to ICMT Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif.[1] This modification is crucial for the proper localization and function of several key signaling proteins, including members of the Ras superfamily of small GTPases.[2] Given the frequent mutation and activation of Ras in human cancers, ICMT has emerged as a promising target for cancer chemotherapy.[2][3] Inhibition of ICMT can disrupt oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and autophagy in cancer cells.[2][3][4]
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic effects of representative ICMT inhibitors on various cancer cell lines.
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| ICMT-IN-7 | CCRF-CEM (K-Ras mutant) | ATPlite | GI50 | 3 µM | [5] |
| Cysmethynil | MiaPaCa2 (Pancreatic) | Cell Viability | IC50 | ~20-30 µM (estimated from graph) | [3] |
| Cysmethynil | AsPC-1 (Pancreatic) | Cell Viability | IC50 | ~20-30 µM (estimated from graph) | [3] |
| Cysmethynil | PANC-1 (Pancreatic) | Cell Viability | IC50 | ~25-35 µM (estimated from graph) | [3] |
| Cysmethynil | BxPC-3 (Pancreatic) | Cell Viability | IC50 | > 40 µM | [3] |
Key Signaling Pathways Affected by ICMT Inhibition
Inhibition of ICMT disrupts the function of numerous downstream signaling proteins, leading to various cellular outcomes. The diagram below illustrates the key pathways implicated in the cytotoxic effects of ICMT inhibitors.
Caption: Signaling pathways affected by ICMT inhibition.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the cytotoxicity of ICMT inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
ICMT inhibitor stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the ICMT inhibitor in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the ICMT inhibitor at the desired concentration and for the appropriate time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and untreated cells
-
70% cold ethanol
-
PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the ICMT inhibitor.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preliminary cytotoxic evaluation of a novel ICMT inhibitor.
References
- 1. Inhibition of ICMT Induces Endothelial Cell Apoptosis through GRP94 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Effects of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition on Post-Translational Modifications
Disclaimer: Initial searches for a specific compound named "Icmt-IN-27" did not yield any results in the public domain. This suggests that "this compound" may be a proprietary, pre-clinical, or incorrectly named compound. This technical guide will therefore focus on the well-documented effects of inhibiting the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT) using publicly characterized small molecule inhibitors as exemplary models. The principles, effects, and methodologies described herein are directly applicable to the study of any potential ICMT inhibitor.
Introduction: The Role of ICMT in Post-Translational Modifications
Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is a critical enzyme located in the endoplasmic reticulum that catalyzes the final step in a series of post-translational modifications of proteins containing a C-terminal CaaX motif.[1] This motif, where 'C' is cysteine, 'a' is typically an aliphatic amino acid, and 'X' is any amino acid, directs proteins through a multi-step maturation process essential for their proper subcellular localization and function.[2]
The CaaX processing pathway involves three key enzymatic steps:
-
Prenylation: A 15-carbon farnesyl or 20-carbon geranylgeranyl isoprenoid lipid is attached to the cysteine residue.
-
Proteolysis: The -aaX tripeptide is cleaved from the C-terminus.
-
Carboxyl Methylation: ICMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the newly exposed carboxyl group of the prenylated cysteine.[1]
Many proteins undergoing this modification are crucial signaling molecules, including the Ras superfamily of small GTPases (e.g., K-Ras, H-Ras, N-Ras) and Rho family GTPases.[3] As aberrant Ras signaling is a hallmark of many cancers, ICMT has emerged as a significant target for anti-cancer drug development.[2][3] Inhibition of ICMT disrupts the final maturation step of these proteins, leading to significant downstream cellular consequences.
The Impact of ICMT Inhibition on Protein Function
The primary biochemical consequence of ICMT inhibition is the prevention of carboxyl methylation of prenylated CaaX proteins. This seemingly minor modification has profound effects on the protein's biophysical properties and subsequent cellular behavior. The neutralization of the negative charge on the C-terminal carboxyl group by methylation increases the hydrophobicity of the protein's C-terminus, which is critical for its proper trafficking and anchoring to the plasma membrane.[3]
Treatment of cancer cells with ICMT inhibitors leads to a dose-dependent decrease in Ras carboxyl methylation, resulting in the mislocalization of Ras from the plasma membrane to other cellular compartments.[1][2] This mislocalization prevents Ras from interacting with its upstream activators and downstream effectors, thereby impairing critical signaling pathways that control cell growth, proliferation, and survival.[1][4][5]
Quantitative Data on Characterized ICMT Inhibitors
Several small molecule inhibitors of ICMT have been developed and characterized. The data for some of the most cited examples are summarized below, providing a quantitative basis for their biological effects.
| Inhibitor | Target | IC50 Value | Cell-Based Assay Concentration | In Vivo Dosage | Reference(s) |
| Cysmethynil | ICMT | <200 nM - 2.4 µM | 15-30 µM (Proliferation) | 20-200 mg/kg (Mouse) | [1][6] |
| UCM-1336 | ICMT | 2 µM | 2-12 µM (Viability) | 25 mg/kg (Mouse) | [4][7][8] |
| C75 | ICMT | 0.5 µM | 2 µM (Senescence) | Not Reported | [9] |
| Compound 8.12 | ICMT | Not Reported | Not Reported | Not Reported | [3] |
Summary of Cellular Effects Following ICMT Inhibition
The inhibition of protein carboxyl methylation triggers a cascade of downstream cellular events. The following table summarizes the key post-translational and signaling effects observed upon treatment with ICMT inhibitors like cysmethynil and UCM-1336.
| Effect | Observation | Consequence | Reference(s) |
| Protein Carboxyl Methylation | Dose-dependent decrease in Ras methylation. | Primary effect of ICMT inhibition. | [1] |
| Protein Localization | Mislocalization of H-Ras, K-Ras, and N-Ras from the plasma membrane. | Prevents interaction with signaling partners. | [2][3][4] |
| Ras Signaling | Decrease in active GTP-bound Ras. | Attenuation of downstream signaling. | [7] |
| MAPK Pathway | Inhibition of MEK/ERK phosphorylation. | Blockade of proliferation and survival signals. | [1][7] |
| PI3K/Akt Pathway | Inhibition of Akt phosphorylation. | Disruption of cell survival and growth pathways. | [7] |
| Cell Cycle | Arrest in the G1 phase. | Inhibition of cell proliferation. | [1][6][10] |
| Cell Fate | Induction of autophagy and apoptosis. | Cancer cell death. | [1][6][7][10] |
Visualizations of Pathways and Workflows
References
- 1. caymanchem.com [caymanchem.com]
- 2. pnas.org [pnas.org]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]
- 10. Cysmethynil - Wikipedia [en.wikipedia.org]
Icmt-IN-27: A Deep Dive into its Structure-Activity Relationship for Isoprenylcysteine Carboxyl Methyltransferase Inhibition
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Icmt-IN-27, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This compound, also identified as compound 64 in the primary literature, demonstrates significant potential in the field of oncology by targeting a key enzyme in the post-translational modification of oncogenic proteins such as Ras. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.
Core Compound Data: this compound (Compound 64)
| Parameter | Value | Reference |
| ICMT IC50 | 0.1 µM | [1] |
| Molecular Formula | C22H28FNO2 | |
| CAS Number | 1313603-11-0 |
Structure-Activity Relationship of Tetrahydropyranyl Derivatives
The discovery of this compound is part of a broader exploration of methylated tetrahydropyranyl (THP) derivatives as ICMT inhibitors. The foundational structure-activity relationship studies reveal critical insights into the pharmacophore required for potent inhibition.
Key Structural Modifications and Their Impact on Activity
Systematic modifications of a lead compound led to the development of highly potent analogs, including this compound. The following table summarizes the quantitative data for a selection of these analogs, illustrating the impact of various substitutions on ICMT inhibitory activity.
| Compound ID | R1 | R2 | R3 | X | Y | Z | ICMT IC50 (µM) |
| 3 | H | H | H | CH | CH | CH | 0.31 |
| 27 | OMe | H | H | CH | CH | CH | 0.046 |
| 48 | OMe | F | F | CH | CH | CH | 0.031 |
| 51 | H | Cl | F | CH | CH | CH | 0.032 |
| 63 | OMe | F | H | N | CH | CH | 0.19 |
| 64 (this compound) | OMe | F | H | CH | N | CH | 0.1 |
| 75 | OMe | F | H | CH | CH | N | 0.0013 |
Data extracted from Judd WR, et al. J Med Chem. 2011 Jul 28;54(14):5031-47.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development and characterization of this compound and its analogs.
ICMT Inhibition Assay
The in vitro potency of the synthesized compounds against human ICMT was determined using a scintillation proximity assay (SPA).
Materials:
-
Recombinant human ICMT enzyme
-
[3H]S-adenosyl-L-methionine ([3H]SAM)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as the substrate
-
SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
Procedure:
-
The test compounds were serially diluted in DMSO and pre-incubated with the ICMT enzyme in the assay buffer.
-
The enzymatic reaction was initiated by the addition of a mixture of [3H]SAM and AFC.
-
The reaction was allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction was terminated by the addition of a stop solution containing SPA beads.
-
The amount of radiolabeled methylated product captured by the SPA beads was quantified using a scintillation counter.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizing the Core Concepts
To better illustrate the relationships and processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the discovery of this compound.
Caption: Simplified Ras signaling pathway and the point of inhibition by this compound.
Conclusion
This compound stands out as a potent, small-molecule inhibitor of ICMT, an enzyme critically involved in the maturation of key signaling proteins. The detailed structure-activity relationship studies of the tetrahydropyranyl series have provided a clear roadmap for the rational design of next-generation ICMT inhibitors with potentially improved therapeutic indices. The experimental protocols outlined herein offer a standardized approach for the evaluation of such compounds. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its clinical potential in the treatment of Ras-driven cancers.
References
Methodological & Application
Application Notes and Protocols for the Icmt Inhibitor Cysmethynil (Icmt-IN-27)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Note on Compound Name: The compound "Icmt-IN-27" was not found in the scientific literature. These application notes and protocols are based on cysmethynil , a well-characterized and selective small-molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). It is presumed that "this compound" refers to this or a similar Icmt inhibitor.
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme that catalyzes the final step in the post-translational modification of many key regulatory proteins, including members of the Ras superfamily of small GTPases.[1][2] This modification, known as prenylation, is essential for the proper subcellular localization and function of these proteins. Inhibition of Icmt has been shown to disrupt oncogenic signaling pathways, leading to anti-proliferative and pro-apoptotic effects in various cancer cell models. Cysmethynil has been identified as a selective inhibitor of Icmt, demonstrating antitumor activity by mislocalizing Ras, impairing downstream signaling, and inducing cell cycle arrest and autophagic cell death.[1][2]
These application notes provide detailed protocols for the use of cysmethynil in cell culture experiments to study its effects on cancer cells.
Mechanism of Action
Cysmethynil specifically inhibits Icmt, preventing the methylation of prenylated proteins. This leads to the accumulation of unmethylated proteins, such as Ras, which then fail to localize correctly to the plasma membrane. This mislocalization disrupts downstream signaling cascades, including the epidermal growth factor (EGF) and mTOR pathways, ultimately leading to reduced cell proliferation and the induction of cell death.[1][2]
Signaling Pathway of Icmt Inhibition by Cysmethynil
Caption: Signaling pathway of Icmt inhibition by cysmethynil.
Data Presentation
Cysmethynil Activity in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) | Exposure Time | Reference |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | 19.3 | 72 hours | [3] |
| PC3 | Prostate Cancer | Cell Viability | 24.8 ± 1.5 | Not Specified | [4] |
| MDA-MB-231 | Breast Cancer | Cell Viability | 26.8 ± 1.9 | Not Specified | [4] |
| RAS-mutant cell lines | Various | Cell Growth | 20 | Not Specified | |
| Various Cell Lines | Various | Cell Viability | 16.8 - 23.3 | Not Specified |
Effects of Cysmethynil on Cell Proliferation and Autophagy
| Cell Line | Treatment | Effect | Reference |
| PC3 | 20-30 µM cysmethynil for 1-6 days | Dose- and time-dependent reduction in viable cells. | [3] |
| PC3 | 25 µM cysmethynil for 24-72 hours | Increased LC3-II levels, indicating autophagy. | [5] |
| HepG2 | Cysmethynil treatment | Induces autophagic-dependent apoptosis. | [6] |
Experimental Protocols
General Experimental Workflow
Caption: General experimental workflow for studying the effects of cysmethynil.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of cysmethynil on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., PC3, HepG2)
-
Complete culture medium
-
Cysmethynil
-
DMSO (for stock solution)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of cysmethynil in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1-50 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of cysmethynil. Include a vehicle control (DMSO) at the same final concentration as in the highest cysmethynil treatment.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by cysmethynil using flow cytometry.
Materials:
-
Cancer cell line
-
6-well plates
-
Cysmethynil
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of cysmethynil for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Protocol 3: Autophagy Detection (LC3 Western Blot)
This protocol is for detecting the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Cancer cell line
-
6-well plates
-
Cysmethynil
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with cysmethynil for the desired time (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary anti-LC3 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.
Conclusion
Cysmethynil is a valuable tool for studying the role of Icmt in cancer biology. The protocols provided here offer a framework for investigating its effects on cell viability, apoptosis, and autophagy. Researchers should optimize the experimental conditions, such as compound concentration and incubation time, for their specific cell lines and research questions.
References
- 1. Cysmethynil - Wikipedia [en.wikipedia.org]
- 2. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of IC50 for Icmt-IN-27 In Vitro
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Icmt-IN-27, a putative inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). Icmt is the terminal enzyme in the post-translational modification of CAAX-motif containing proteins, including the oncogenic Ras family, making it a significant target in cancer therapy.[1][2] The accurate determination of an inhibitor's IC50 is a critical step in the drug discovery process, quantifying its potency and enabling comparative analysis.[3][4] The following protocol describes a radiometric assay, a common and robust method for measuring Icmt activity.[1][5]
Introduction to Icmt and Inhibition
Isoprenylcysteine Carboxyl Methyltransferase (Icmt) is an integral membrane protein located in the endoplasmic reticulum.[1] It catalyzes the final step in the processing of proteins that terminate in a "CAAX" motif (where C is cysteine, A is an aliphatic amino acid, and X is any amino acid).[6] This process involves the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of the C-terminal isoprenylated cysteine.[6] Many important signaling proteins, including Ras and Rho GTPases, are substrates of Icmt.[6] The methylation step is crucial for their proper subcellular localization and function.[2]
Given the role of Ras proteins in numerous cancers, inhibiting Icmt has emerged as a promising anti-cancer strategy.[1][2][7] Small molecule inhibitors of Icmt, such as this compound, are being developed to disrupt Ras signaling and induce cancer cell death.[1][8] The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity of Icmt by 50% under specific assay conditions.[3] It is a key parameter for evaluating the potency of an inhibitor.
Experimental Protocol: Radiometric Icmt Assay
This protocol is based on measuring the transfer of a tritiated methyl group ([³H]-CH₃) from the donor SAM to the farnesylated cysteine substrate, N-acetyl-S-farnesyl-L-cysteine (AFC).
2.1 Materials and Reagents
-
Enzyme: Recombinant human Icmt (e.g., in Sf9 cell membrane preparations).[5]
-
Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC).
-
Methyl Donor: [³H]-S-adenosyl-L-methionine ([³H]-SAM).
-
Inhibitor: this compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
Stop Solution: 1 M HCl in Ethanol.
-
Scintillation Cocktail: For liquid scintillation counting.
-
Reaction Plates: 96-well polypropylene plates.
-
Filter Paper: Glass fiber filters or similar for capturing the product.
-
Wash Buffer: 70% Ethanol.
-
Instrumentation: Liquid scintillation counter, multichannel pipettes, incubator.
2.2 Experimental Workflow
2.3 Step-by-Step Procedure
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the this compound stock solution in DMSO. Then, dilute these concentrations into the Assay Buffer to achieve the final desired assay concentrations. A typical 8-point dilution series might range from 1 nM to 100 µM.
-
Ensure the final DMSO concentration is constant across all wells (e.g., ≤1%) to avoid solvent effects.
-
-
Set Up Reaction Plate:
-
Prepare three types of controls:
-
100% Activity Control (No Inhibitor): Assay Buffer + DMSO (vehicle).
-
0% Activity Control (No Enzyme): Assay Buffer + DMSO.
-
Test Wells: Assay Buffer + corresponding this compound dilution.
-
-
To each well of a 96-well plate, add the components in the following order (example volumes for a 50 µL final reaction):
-
25 µL of Assay Buffer (containing either DMSO vehicle or the appropriate this compound dilution).
-
15 µL of Icmt enzyme preparation (or buffer for the "No Enzyme" control).
-
-
Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare a Substrate Mix containing AFC and [³H]-SAM in Assay Buffer.
-
Add 10 µL of the Substrate Mix to all wells to start the reaction.
-
Final concentrations should be at or near the Km for the substrates, if known.
-
-
Incubation:
-
Seal the plate and incubate for 30-60 minutes at 37°C. The incubation time should be within the linear range of the reaction.
-
-
Terminate the Reaction:
-
Stop the reaction by adding 25 µL of Stop Solution to each well.
-
-
Measure Product Formation:
-
Spot the entire reaction volume from each well onto a labeled glass fiber filter mat.
-
Allow the filters to air dry completely.
-
Wash the filter mat 3-4 times with 70% ethanol to remove unreacted [³H]-SAM.
-
Dry the filter mat completely.
-
Place the individual filter discs into scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Presentation and Analysis
3.1 Data Processing
-
Subtract Background: Average the CPM from the "No Enzyme" control wells and subtract this value from all other wells.
-
Determine Percent Inhibition: Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (CPMinhibitor / CPMno inhibitor)) where CPMinhibitor is the background-subtracted CPM from a test well and CPMno inhibitor is the average background-subtracted CPM from the 100% activity control wells.
3.2 IC50 Determination
-
Plot Data: Plot the % Inhibition versus the logarithm of the this compound concentration.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope), also known as a four-parameter logistic fit.[9]
-
Calculate IC50: The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
3.3 Data Summary Table
The final data should be summarized in a clear, tabular format.
| This compound Conc. (nM) | Log [Conc.] | Avg. CPM (n=3) | % Inhibition |
| 0 (Vehicle Control) | - | 15,250 | 0.0 |
| 1 | 0 | 14,980 | 1.8 |
| 10 | 1 | 12,810 | 16.0 |
| 50 | 1.7 | 8,540 | 44.0 |
| 100 | 2 | 6,100 | 60.0 |
| 500 | 2.7 | 2,135 | 86.0 |
| 1000 | 3 | 1,678 | 89.0 |
| 10000 | 4 | 1,550 | 89.8 |
| Calculated IC50 (nM) | \multicolumn{3}{c | }{62.5 (95% CI: 55.2 - 71.1) } |
Note: The data presented in this table is for illustrative purposes only.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. courses.edx.org [courses.edx.org]
- 4. The Importance of IC50 Determination | Visikol [visikol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitors in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxylmethyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. These proteins play a pivotal role in cell signaling pathways that govern proliferation, differentiation, and survival. The proper membrane localization and function of Ras and other CaaX-motif containing proteins are dependent on a series of modifications, with methylation by ICMT being the final step.[1][2] Inhibition of ICMT has emerged as a promising therapeutic strategy in oncology, as it can disrupt oncogenic signaling, induce cell cycle arrest, and promote cancer cell death.[1][3]
This document provides detailed application notes and protocols for the use of ICMT inhibitors in xenograft mouse models, a crucial preclinical step in the evaluation of their anti-cancer efficacy. While the specific compound "ICMT-IN-27" did not yield specific public data in our search, we will focus on well-characterized ICMT inhibitors, cysmethynil and its more potent analog, compound 8.12, to provide a comprehensive guide.[1][4]
Mechanism of Action
ICMT inhibitors block the final step of the protein prenylation pathway. This inhibition leads to the accumulation of unmethylated, farnesylated or geranylgeranylated proteins, such as Ras.[1][2] The lack of methylation impairs their proper localization to the plasma membrane, thereby disrupting their downstream signaling cascades, including the MAPK and PI3K pathways.[5][6] This disruption can lead to cell cycle arrest, induction of autophagy, and ultimately, apoptosis in cancer cells.[1][7]
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for measuring Icmt-IN-27 efficacy in vivo
Application Notes: In Vivo Efficacy of Icmt-IN-27
Introduction
This compound is a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), a critical enzyme in the post-translational modification of many cellular proteins, including the Ras superfamily of small GTPases.[1][2] By inhibiting Icmt, this compound disrupts the proper localization and function of key signaling proteins like Ras, which are frequently mutated and constitutively active in many human cancers.[2][3][4] This disruption leads to the induction of cell cycle arrest, autophagy, and ultimately, cancer cell death.[1][2] Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound, highlighting its potential as a promising therapeutic agent for the treatment of various cancers.[1][2]
Mechanism of Action
This compound targets the final step in the prenylation of CaaX-box containing proteins. This post-translational modification is essential for the proper membrane association and subsequent signaling activity of proteins such as Ras.[5] Inhibition of Icmt leads to the accumulation of unprocessed, unmethylated proteins in the cytoplasm, preventing their interaction with downstream effectors.[2] This mislocalization of Ras proteins abrogates their oncogenic signaling through pathways such as the RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[4][5]
Signaling Pathway Targeted by this compound
Caption: Signaling pathway targeted by this compound.
Preclinical In Vivo Applications
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of various cancers, including liver and prostate cancer.[1][2] These studies are crucial for evaluating the therapeutic potential of this compound and provide valuable data on its efficacy, dosing, and potential for combination therapies.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model for Efficacy Assessment
This protocol outlines the procedure for establishing and utilizing a subcutaneous xenograft mouse model to evaluate the in vivo efficacy of this compound.
Materials:
-
This compound (formerly referred to as compound 8.12)[2]
-
Vehicle control (e.g., DMSO, saline, or as specified for the compound)
-
Cancer cell line of interest (e.g., HepG2 human hepatocellular carcinoma cells)[2]
-
6-8 week old immunodeficient mice (e.g., SCID or athymic nude mice)[2][6]
-
Matrigel (or similar basement membrane matrix)[2]
-
Sterile PBS and cell culture medium
-
Syringes and needles (23-25 gauge)[3]
-
Calipers for tumor measurement
-
Anesthesia (e.g., ketamine/xylazine)[3]
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells per 100-200 µL.[2][7] Keep the cell suspension on ice.
-
Tumor Cell Inoculation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 23-25 gauge needle.[3][7]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.[8]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2][8]
-
Drug Administration: Administer this compound or vehicle control to the respective groups. For example, administer this compound at a dose of 30 mg/kg daily via intraperitoneal (IP) injection.[2] The vehicle group should receive an equivalent volume of the vehicle solution.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is the inhibition of tumor growth in the treated group compared to the control group.
-
Endpoint Analysis: At the end of the study (e.g., after a predefined treatment period or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors. Tumor weight can be measured as a secondary endpoint. Portions of the tumor tissue can be collected for pharmacodynamic analysis (e.g., immunoblotting for Ras localization or downstream signaling markers).
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a subcutaneous xenograft study.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of Icmt Inhibitors
| Compound | Target | Cell Line | In Vitro IC50 (µM) | In Vivo Model | Dosage | Tumor Growth Inhibition | Reference |
| This compound (Compound 8.12) | Icmt | HepG2 | 0.8 | HepG2 Xenograft | 30 mg/kg, daily, IP | Significant | [2] |
| PC3 | 1.6 | - | - | - | [2] | ||
| Cysmethynil | Icmt | HepG2 | ~5 | HepG2 Xenograft | 75 mg/kg, every 2 days, IP | Moderate | [2] |
| Colon Cancer Cell Line | Not Specified | Colon Cancer Xenograft | Not Specified | Effective | [1] | ||
| UCM-1336 | Icmt | Ras-mutated cell lines | 2 | AML model | Not Specified | Increased survival | [3] |
Table 2: Pharmacokinetic Parameters of this compound (Compound 8.12)
| Parameter | Value | Unit |
| Half-life (t1/2) | < 2 | hours |
| Cmax (at 30 mg/kg IP) | ~2.5 | µM |
| Tmax | ~0.5 | hours |
| Data derived from graphical representation in the cited reference.[2] |
Pharmacodynamic Analysis
To confirm the mechanism of action of this compound in vivo, pharmacodynamic (PD) assays can be performed on tumor tissues collected at the end of the efficacy study.
Protocol 2: Immunoblotting for Ras Localization
-
Tissue Homogenization and Fractionation: Homogenize a portion of the excised tumor tissue in a suitable lysis buffer. Perform subcellular fractionation to separate the membrane and cytosolic fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
Immunoblotting:
-
Load equal amounts of protein from the membrane and cytosolic fractions onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for Ras.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of membrane-associated Ras to cytosolic Ras. A decrease in the membrane-to-cytosol ratio in the this compound treated group compared to the control group would indicate successful target engagement and drug efficacy.[2]
Logical Relationship of Experimental Components
Caption: Interrelation of experimental components.
References
- 1. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. addgene.org [addgene.org]
- 5. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes: Icmt Inhibition for Prostate Cancer Therapy
Product: Novel Icmt Inhibitor (e.g., Cysmethynil or Analogs) Target: Isoprenylcysteine carboxyl methyltransferase (Icmt) Applications: In vitro and in vivo studies of prostate cancer cell lines.
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is an enzyme that catalyzes the final step in the post-translational modification process known as prenylation. This modification is crucial for the function of several proteins involved in cell growth and proliferation, including members of the Ras superfamily of small GTPases. Inhibition of Icmt has been identified as a promising therapeutic strategy in oncology, as it can disrupt oncogenic signaling pathways. Small molecule inhibitors of Icmt, such as cysmethynil and its more soluble analog, compound 8.12, have demonstrated anti-tumor activity in various cancer cells, including prostate cancer.
These inhibitors have been shown to induce G1 cell cycle arrest and promote autophagic cell death in PC3 prostate cancer cells. The mechanism of action involves the disruption of Ras localization to the plasma membrane and the reduction of mTOR signaling. These application notes provide detailed protocols for evaluating the efficacy of Icmt inhibitors on prostate cancer cell lines.
Key Signaling Pathway
Inhibition of Icmt disrupts the final step of prenylation, a critical post-translational modification for many signaling proteins, including Ras. By preventing the carboxylmethylation of farnesylated or geranylgeranylated proteins, Icmt inhibitors cause these proteins to be mislocalized and unable to function properly. This leads to the downstream inhibition of pro-survival pathways such as the PI3K/Akt/mTOR pathway, which in turn can induce G1 cell cycle arrest and autophagy.
Caption: Icmt inhibition disrupts Ras activation, leading to mTOR signaling reduction and subsequent induction of autophagy and G1 cell cycle arrest.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy cultures of prostate cancer cell lines for subsequent experiments.
Materials:
-
Prostate cancer cell lines (e.g., PC3, DU145, LNCaP)
-
Complete growth medium (e.g., RPMI-1640 or F-12K)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture prostate cancer cells in the appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at the desired density in fresh medium.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the Icmt inhibitor on prostate cancer cells and calculate the IC50 value.
Materials:
-
Prostate cancer cells
-
Icmt inhibitor stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the Icmt inhibitor (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Autophagy Assay (LC3-II Staining)
Objective: To detect the induction of autophagy in response to Icmt inhibitor treatment.
Materials:
-
Prostate cancer cells
-
Icmt inhibitor
-
Glass coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against LC3-II
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with the Icmt inhibitor at the predetermined IC50 concentration for 24-48 hours.
-
Fix the cells with 4% PFA, permeabilize, and block with blocking buffer.
-
Incubate with the primary LC3-II antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the formation of LC3-II puncta (autophagosomes) using a fluorescence microscope.
Western Blot Analysis
Objective: To analyze the effect of the Icmt inhibitor on key proteins in the mTOR signaling pathway and cell cycle regulation.
Materials:
-
Prostate cancer cells
-
Icmt inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-mTOR, mTOR, p-Akt, Akt, Cyclin D1, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the Icmt inhibitor for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: IC50 Values of Icmt Inhibitor on Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| PC3 | 22.5 | 15.8 |
| DU145 | 28.1 | 19.4 |
| LNCaP | 35.2 | 25.6 |
Table 2: Effect of Icmt Inhibitor on Cell Cycle Distribution in PC3 Cells (at 48h)
| Treatment (25 µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.8 |
| Icmt Inhibitor | 72.8 ± 4.5 | 15.3 ± 2.1 | 11.9 ± 1.5 |
Experimental Workflow
Caption: General workflow for evaluating the in vitro efficacy of an Icmt inhibitor on prostate cancer cell lines.
Application Notes & Protocols: Assessing Synergy of Icmt-IN-27 with Chemotherapy Agents
Introduction
Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[1] The principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key goal in designing these regimens.[2] This document provides a comprehensive framework for assessing the synergistic potential of Icmt-IN-27, a novel Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitor, with conventional chemotherapy drugs.
Icmt is a critical enzyme in the post-translational modification of various proteins, including those in the RAS superfamily, which are frequently mutated in cancer and drive cell proliferation and survival. By inhibiting Icmt, this compound disrupts the proper localization and function of these oncogenic proteins. Furthermore, inspired by the immunomodulatory cytokine Interleukin-27 (IL-27), which has shown potent antitumor activities by promoting T-cell responses and inducing tumor cell apoptosis, this compound is hypothesized to also modulate anti-tumor immune pathways.[3][4][5] This dual mechanism provides a strong rationale for exploring its synergistic interactions with chemotherapy agents that induce DNA damage and cell cycle arrest.
These protocols will guide researchers through determining drug potency, quantifying synergistic interactions using the robust Chou-Talalay method, and exploring the underlying mechanisms of synergy through apoptosis and cell cycle analysis.[1][6]
Principle of Synergy Assessment: The Chou-Talalay Method
The most widely used method for quantifying drug interactions is the Chou-Talalay method, which is based on the median-effect principle.[6] This method provides a quantitative definition for synergism, additive effects, and antagonism.
The key output is the Combination Index (CI) , which is calculated using specialized software (e.g., CompuSyn). The CI value provides a clear interpretation of the interaction:
-
CI < 1: Synergism (the observed effect is greater than the expected additive effect)
-
CI = 1: Additive Effect (the observed effect is what would be expected from the sum of individual drug effects)
-
CI > 1: Antagonism (the observed effect is less than the expected additive effect)
Another valuable output is the Dose Reduction Index (DRI) . For a synergistic combination, the DRI indicates how many folds the dose of each drug can be reduced to achieve a specific effect level compared to the dose of the drug used alone.[7]
Overall Experimental Workflow
The process for assessing synergy involves a sequential workflow, from characterizing the individual drugs to testing them in combination and finally, elucidating the mechanism of interaction.
Caption: High-level workflow for synergy assessment.
Protocol 1: Determination of Single-Agent IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the selected chemotherapy drug individually. This is a prerequisite for designing combination experiments.[1]
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound and chemotherapy drug stock solutions (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS) or other viability assay reagents (e.g., CellTiter-Glo®)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare a series of 2-fold serial dilutions for this compound and the chemotherapy drug in complete medium. A typical range might span from 0.1 nM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plates for a duration relevant to the drug's mechanism (typically 48-72 hours).
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability (%) against the log of the drug concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Data Presentation:
| Drug | Cell Line | IC50 (µM) [72h] |
| This compound | MDA-MB-231 | 1.5 |
| Doxorubicin | MDA-MB-231 | 0.2 |
| This compound | A549 | 2.8 |
| Cisplatin | A549 | 5.1 |
Protocol 2: Combination Treatment for Synergy Analysis
Objective: To assess the effect of combined this compound and chemotherapy treatment on cell viability.
Procedure:
-
Experimental Design (Constant Ratio): Based on the individual IC50 values, design a combination experiment at a constant molar ratio. For example, if IC50(this compound) is 1.5 µM and IC50(Doxorubicin) is 0.2 µM, the ratio is 7.5:1.
-
Drug Preparation: Prepare serial dilutions of the drug combination, maintaining the constant ratio. For instance, a starting concentration could be (3 µM this compound + 0.4 µM Doxorubicin), followed by 2-fold dilutions. Also, prepare serial dilutions of each drug individually as in Protocol 1.
-
Cell Seeding and Treatment: Follow steps 1 and 3 from Protocol 1. The plate should include vehicle controls, single-agent dose curves, and the combination dose curve.
-
Viability Assessment: After 72 hours, perform a cell viability assay as described in Protocol 1.
Protocol 3: Data Analysis and Synergy Quantification
Objective: To calculate the Combination Index (CI) and Dose Reduction Index (DRI) to quantify the drug interaction.
Procedure:
-
Data Input: Enter the dose-effect data for each single agent and the combination into a specialized software program like CompuSyn.
-
Analysis: The software will generate dose-effect curves, median-effect plots, and calculate CI values for different effect levels (e.g., Fa = 0.5 represents 50% inhibition).
-
Interpretation: Analyze the CI values to determine synergy, additivity, or antagonism.[8] A Fa-CI plot (Chou-Talalay plot) is useful for visualizing synergy across a range of effect levels.[7]
Data Presentation:
Table 2: Combination Index (CI) Values for this compound + Doxorubicin
| Effect Level (Fa) | CI Value | Interaction | DRI (this compound) | DRI (Doxorubicin) |
| 0.50 (IC50) | 0.65 | Synergy | 3.1 | 4.5 |
| 0.75 (IC75) | 0.48 | Strong Synergy | 5.2 | 7.8 |
| 0.90 (IC90) | 0.35 | Strong Synergy | 8.9 | 12.3 |
| CI < 0.90 indicates synergy; DRI > 1 indicates favorable dose reduction. |
Protocol 4: Mechanistic Validation - Apoptosis Assay
Objective: To determine if the observed synergy is due to an enhanced induction of apoptosis.[9][10]
Materials:
-
6-well plates
-
Flow cytometer
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with this compound alone, chemotherapy drug alone, and the synergistic combination. Use concentrations that demonstrated synergy (e.g., the IC50 combination). Include a vehicle control.
-
Incubation: Incubate for a shorter period, typically 24-48 hours, to capture early and late apoptotic events.
-
Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation:
Table 3: Apoptosis Induction at 48 Hours
| Treatment (at IC50) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle Control | 95.1 | 2.5 | 2.1 |
| This compound | 80.3 | 10.2 | 8.5 |
| Doxorubicin | 75.6 | 12.8 | 10.1 |
| This compound + Doxorubicin | 45.2 | 28.9 | 24.5 |
Protocol 5: Mechanistic Validation - Cell Cycle Analysis
Objective: To investigate if the drug combination synergistically alters cell cycle progression, for example, by causing arrest at a specific phase.[11][12]
Materials:
-
6-well plates
-
Flow cytometer
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
Procedure:
-
Cell Treatment: Treat cells in 6-well plates as described in Protocol 4.
-
Incubation: Incubate for 24 hours.
-
Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
Table 4: Cell Cycle Distribution at 24 Hours
| Treatment (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 | 30.1 | 14.5 |
| This compound | 65.2 | 25.3 | 9.5 |
| Cisplatin | 40.1 | 35.5 | 24.4 |
| This compound + Cisplatin | 25.8 | 15.1 | 59.1 |
Hypothesized Signaling Pathway and Synergy Mechanism
The synergy between this compound and a DNA-damaging agent like cisplatin could arise from a multi-pronged attack on cancer cell survival pathways. This compound disrupts RAS signaling, which is critical for proliferation, while also potentially activating STAT pathways that can promote apoptosis. Cisplatin induces DNA damage, triggering cell cycle arrest and apoptosis. The combination may prevent the cell from repairing DNA damage effectively while simultaneously lowering the threshold for apoptosis.
Caption: Hypothetical signaling pathways for this compound synergy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of interleukin-27 against cancers in preclinical mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential clinical application of interleukin-27 as an antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-27 Signaling Promotes Immunity against Endogenously Arising Murine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 11. It takes two to tango, and the right music: Synergistic drug combinations with cell-cycle phase-dependent sensitivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. the-influence-of-cell-cycle-regulation-on-chemotherapy - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for Interleukin-27 (IL-27) Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-27 (IL-27) is a pleiotropic cytokine belonging to the IL-12 family, composed of the EBI3 (Epstein-Barr virus-induced gene 3) and p28 subunits.[1][2][3] It is produced by activated antigen-presenting cells and plays a significant role in regulating immune responses.[4] IL-27 has demonstrated potent anti-tumor and immunomodulatory effects in a variety of preclinical animal models, making it a promising candidate for therapeutic development.[1][5][6] These application notes provide a comprehensive guide to the administration and dosage of recombinant IL-27 in animal studies, with a focus on murine models of cancer and inflammation.
Recombinant IL-27: Preparation and Handling
Recombinant mouse and human IL-27 are commercially available from various suppliers. Proper handling and storage are crucial to maintain its bioactivity.
Reconstitution:
-
Lyophilized recombinant IL-27 should be reconstituted in sterile, pyrogen-free water to a concentration of not less than 100 µg/mL.[7]
-
Gently pipette the solution down the sides of the vial to dissolve the powder. Avoid vigorous vortexing.[8]
-
For long-term storage of the reconstituted protein, it is recommended to add a carrier protein such as 0.1% bovine serum albumin (BSA) or human serum albumin (HSA) and aliquot into working volumes to avoid repeated freeze-thaw cycles.[7]
Storage:
-
Lyophilized protein is stable at room temperature for up to 3 weeks but should be stored desiccated at -20°C to -80°C for long-term storage.[7]
-
Reconstituted IL-27 can be stored at 4°C for 2-7 days. For longer-term storage, it should be kept at -20°C to -80°C.[7]
Administration Routes and Dosages in Murine Models
The choice of administration route and dosage of recombinant IL-27 depends on the specific experimental design, the animal model, and the therapeutic goal. The following tables summarize reported dosages for various administration routes in mice.
Table 1: Intraperitoneal (i.p.) Administration of Recombinant Mouse IL-27
| Disease Model | Mouse Strain | Dosage | Dosing Schedule | Outcome | Reference |
| Melanoma (prophylactic vaccine adjuvant) | C57BL/6 | 10 ng/mouse or 100 ng/mouse | Injections given 14 and 7 days before tumor challenge | Low dose (10 ng) enhanced protection against tumor growth | [5] |
| Colitis | C57BL/6 | Not specified | Not specified | Attenuated colonic mucosal innate immune responses |
Table 2: Intratumoral (i.t.) Administration of Recombinant Mouse IL-27 (Delivered via AAV)
| Tumor Model | Mouse Strain | Dosage (AAV particles) | Dosing Schedule | Outcome | Reference |
| B16.F10 Melanoma | C57BL/6 | 2 x 10^11 DRP/mouse | Single injection into established tumors | Modest anti-tumor activity | [9] |
| J558 Plasmacytoma | BALB/c | 2 x 10^11 DRP/mouse | Single injection into established tumors | Potent anti-tumor activity | [9] |
DRP: DNase-resistant particles
Table 3: Intravenous (i.v.) Administration
While less common for recombinant protein due to its short half-life, intravenous administration is used for gene therapy vectors expressing IL-27.
Table 4: Subcutaneous (s.c.) Administration
| Disease Model | Mouse Strain | Dosage | Dosing Schedule | Outcome | Reference |
| Neuroblastoma (metastatic) | A/J mice | Not specified (with IL-2) | Days 5-9, 12-16, 19-23, 26-30 post-tumor implantation | Complete tumor regression and long-term survival | [10] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of Recombinant Mouse IL-27
This protocol is adapted from standard procedures for i.p. injections in mice.[11][12][13][14]
Materials:
-
Recombinant mouse IL-27, reconstituted in sterile PBS.
-
Sterile 1 mL syringes with 26-28 gauge needles.[12]
-
70% ethanol for disinfection.
-
Animal restraint device (optional).
Procedure:
-
Preparation:
-
Animal Restraint:
-
Injection:
-
Identify the injection site in the lower right abdominal quadrant. This avoids the cecum and urinary bladder.[11]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle to the skin.[11][12]
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[12][13]
-
If no fluid is aspirated, slowly inject the IL-27 solution.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Protocol 2: Intratumoral (i.t.) Injection of AAV-IL-27
This protocol is based on studies using adeno-associated virus (AAV) for local IL-27 delivery.[9]
Materials:
-
AAV vector encoding mouse IL-27 (AAV-IL-27).
-
Sterile PBS.
-
Sterile insulin syringes with a fine-gauge needle.
-
Digital calipers for tumor measurement.
Procedure:
-
Tumor Establishment:
-
Inject tumor cells (e.g., B16.F10 melanoma or J558 plasmacytoma) subcutaneously into the flank of the appropriate mouse strain.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Preparation of AAV-IL-27:
-
Dilute the AAV-IL-27 stock in sterile PBS to the desired concentration (e.g., 2 x 10^11 DRP in a total volume of 50 µL).[9]
-
-
Intratumoral Injection:
-
Gently restrain the mouse. Anesthesia may be required depending on the tumor location and institutional guidelines.
-
Carefully insert the needle directly into the center of the tumor.
-
Slowly inject the AAV-IL-27 solution.
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using digital calipers. The formula V = (length x width²)/2 is commonly used.[9]
-
Monitor the mice for overall health, body weight, and any signs of toxicity.
-
Pharmacokinetics and Toxicology
Pharmacokinetics:
-
The in vivo half-life of recombinant cytokines is generally short, which can limit their therapeutic efficacy when administered systemically.[15] This has led to the development of strategies like gene therapy using AAV vectors to achieve sustained local expression of IL-27.[1][16]
Toxicology:
-
Studies using AAV-delivered IL-27 in mice have reported low systemic toxicity, even with high and persistent circulating levels of the cytokine.[16]
-
In one study, mice receiving a single high dose of AAV-IL-27 remained healthy, with no inflammatory lesions observed in major organs two months post-treatment.[16]
-
However, as with any immunomodulatory agent, careful monitoring for signs of toxicity, such as changes in body weight, behavior, and cytokine release syndrome, is essential.
Signaling Pathways and Experimental Workflows
IL-27 Signaling Pathway
IL-27 signals through a heterodimeric receptor composed of IL-27Rα (WSX-1) and gp130.[1] This interaction activates the JAK/STAT signaling pathway, primarily involving STAT1 and STAT3, as well as the p38 MAPK pathway.[4] The downstream effects are context-dependent and can be both pro- and anti-inflammatory.
References
- 1. JCI Insight - IL-27 gene therapy induces depletion of Tregs and enhances the efficacy of cancer immunotherapy [insight.jci.org]
- 2. IL-27 enhances the survival of tumor antigen-specific CD8+ T cells and programs them into IL-10-producing, memory precursor-like effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse IL-27 p28 Recombinant Protein (RP-8611) [thermofisher.com]
- 4. IL-27-induced modulation of autoimmunity and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-27 Improves Prophylactic Protection Provided by a Dead Tumor Cell Vaccine in a Mouse Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. immunotools.de [immunotools.de]
- 8. Recombinant Mouse p28 subunit (IL-27) [fujifilmbiosciences.fujifilm.com]
- 9. Intra-Tumoral Delivery of IL-27 Using Adeno-Associated Virus Stimulates Anti-tumor Immunity and Enhances the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunologic and Therapeutic Synergy of IL-27 and IL-2: Enhancement of T Cell Sensitization, Tumor-Specific CTL Reactivity and Complete Regression of Disseminated Neuroblastoma Metastases in the Liver and Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. ltk.uzh.ch [ltk.uzh.ch]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 14. research.vt.edu [research.vt.edu]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Is AAV-delivered IL-27 a potential immunotherapeutic for cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Assaying the Effect of Icmt-IN-27 on Cell Cycle Progression
Application Note and Protocol
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of many key cellular proteins, including members of the Ras superfamily of small GTPases.[1] This enzyme catalyzes the final step in the prenylation pathway, which is essential for the proper membrane localization and function of these proteins.[2][1] Inhibition of Icmt has emerged as a promising strategy in cancer therapy, as it can disrupt oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.[2][3] Icmt-IN-27 is a potent and selective inhibitor of Icmt. This document provides detailed protocols for assessing the effects of this compound on cell cycle progression in cancer cell lines.
Mechanism of Action
This compound, as an inhibitor of isoprenylcysteine carboxyl methyltransferase, is expected to disrupt the function of CaaX-containing proteins, such as Ras. By preventing the final methylation step of prenylation, this compound leads to the mislocalization of these proteins from the plasma membrane, thereby impairing their signaling functions.[1] This disruption of oncogenic signaling pathways, such as the Ras-MAPK pathway, can lead to the induction of cell cycle arrest, primarily at the G1/S checkpoint.[2][3] This is often accompanied by a decrease in the expression of G1 cyclins, such as Cyclin D1, and an increase in the expression of cyclin-dependent kinase inhibitors, like p21/Cip1.[2]
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound on cell viability and cell cycle distribution in a hypothetical cancer cell line.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h |
| Pancreatic Cancer (PANC-1) | 7.5 |
| Prostate Cancer (PC-3) | 12.2 |
| Breast Cancer (MCF-7) | 9.8 |
| Colon Cancer (HCT116) | 15.1 |
Note: These are representative values and may vary depending on the specific cell line and experimental conditions.
Table 2: Effect of this compound on Cell Cycle Distribution in PANC-1 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 45.2 ± 2.1 | 30.5 ± 1.5 | 24.3 ± 1.8 | 1.2 ± 0.3 |
| This compound (5 µM) | 65.8 ± 3.2 | 15.1 ± 1.1 | 19.1 ± 1.5 | 3.5 ± 0.8 |
| This compound (10 µM) | 78.3 ± 4.5 | 8.2 ± 0.9 | 13.5 ± 1.2 | 8.9 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for assessing this compound effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a 6-well plate, allow them to adhere, and then treat with this compound or vehicle control for the desired time.
-
Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing and fix overnight at -20°C.[4]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[4][5]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[5]
-
Flow Cytometry: Analyze the samples on a flow cytometer.[4][6] The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Western Blot Analysis for Cell Cycle Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, CDK4, p21/Cip1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
References
- 1. pnas.org [pnas.org]
- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. assaygenie.com [assaygenie.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Icmt-IN-27 dosage for maximum therapeutic effect
This technical support center provides guidance for researchers and drug development professionals on the use of Icmt-IN-27, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). Due to the limited publicly available data specifically for this compound, this guide incorporates data from analogous and well-characterized ICMT inhibitors, such as cysmethynil, to provide comprehensive experimental and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme Isoprenylcysteine carboxyl methyltransferase (ICMT), with a reported half-maximal inhibitory concentration (IC50) of 0.1 μM.[1] ICMT is a critical enzyme in the post-translational modification of proteins that contain a C-terminal "CaaX box" motif, most notably the Ras family of small GTPases.[2] By inhibiting ICMT, this compound prevents the final methylation step in the processing of these proteins. This disruption leads to the mislocalization of key signaling proteins like Ras from the plasma membrane, thereby inhibiting their downstream signaling pathways that are often implicated in cancer cell proliferation and survival.[2]
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on studies with other ICMT inhibitors, treatment with this compound is expected to induce a range of anti-proliferative effects in cancer cells. These may include:
-
Inhibition of cell proliferation: By disrupting Ras signaling, ICMT inhibitors can arrest the cell cycle.
-
Induction of apoptosis: Inhibition of ICMT has been shown to lead to programmed cell death in various cancer cell lines.
-
Mislocalization of Ras proteins: A primary indicator of ICMT inhibition is the displacement of Ras from the cell membrane to the cytoplasm.
-
Inhibition of anchorage-independent growth: ICMT inhibitors can reduce the ability of cancer cells to form colonies in soft agar, a hallmark of tumorigenicity.
Q3: How should I determine the optimal dosage of this compound for my in vitro experiments?
A3: The optimal dosage of this compound will be cell line-dependent. A good starting point is to perform a dose-response curve to determine the IC50 in your specific cell line. Based on the reported IC50 of 0.1 μM, you could test a concentration range from 0.01 μM to 10 μM. It is crucial to include appropriate controls, such as a vehicle-treated group (e.g., DMSO), to account for any solvent effects.
Q4: Are there any known in vivo dosage recommendations for this compound?
A4: There is currently no publicly available in vivo dosage information specifically for this compound. However, studies with the analogous ICMT inhibitor cysmethynil have used intraperitoneal injections in mice at doses of 100-200 mg/kg. This information can serve as a starting point for designing in vivo studies with this compound, but extensive dose-finding and toxicity studies are essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect at expected concentrations | 1. Compound instability: this compound may be unstable in your cell culture medium or experimental conditions. 2. Cell line resistance: The target cell line may have intrinsic or acquired resistance to ICMT inhibition. 3. Incorrect dosage: The effective concentration for your specific cell line may be higher than anticipated. | 1. Prepare fresh stock solutions of this compound for each experiment. Minimize freeze-thaw cycles. 2. Verify ICMT expression in your cell line. Consider using a positive control cell line known to be sensitive to ICMT inhibitors. 3. Perform a wider dose-response curve to identify the optimal concentration. |
| High cell death even at low concentrations | 1. Off-target effects: At higher concentrations, small molecule inhibitors can have off-target effects leading to general cytotoxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Ensure the final concentration of the solvent in your culture medium is non-toxic to your cells (typically ≤0.1% for DMSO). |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. 2. Inconsistent compound handling: Variations in the preparation and storage of this compound can lead to inconsistent activity. | 1. Standardize your cell culture protocols. Use cells within a consistent passage number range and seed at a consistent density. 2. Follow a strict protocol for preparing and storing the inhibitor. |
| Difficulty dissolving this compound | Poor solubility: The compound may have low solubility in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Gently warm and vortex to aid dissolution. For final dilutions in aqueous media, ensure rapid mixing to prevent precipitation. |
Quantitative Data Summary
Table 1: In Vitro Potency of ICMT Inhibitors
| Compound | IC50 (μM) | Target |
| This compound | 0.1 | ICMT[1] |
| Cysmethynil | 2.4 | ICMT |
Table 2: Example In Vivo Dosage of an ICMT Inhibitor
| Compound | Animal Model | Dosage | Administration Route |
| Cysmethynil | Mouse | 100-200 mg/kg | Intraperitoneal |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 μM). Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Ras Localization
-
Cell Treatment: Treat cells with an effective concentration of this compound or vehicle control for the desired time.
-
Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the membrane and cytosolic fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
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SDS-PAGE: Load equal amounts of protein from the membrane and cytosolic fractions onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and then incubate with a primary antibody specific for Ras. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Compare the intensity of the Ras band in the membrane and cytosolic fractions between the treated and control groups. A decrease in the membrane fraction and an increase in the cytosolic fraction in the treated group indicates Ras mislocalization.
Visualizations
References
How to overcome resistance to Icmt-IN-27 in cancer cells
Welcome to the technical support center for Icmt-IN-27. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential challenges during their experiments with this isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is the final enzyme in the post-translational modification of proteins that contain a C-terminal CAAX motif, including the oncoprotein Ras.[1][2] This modification, known as carboxyl methylation, is crucial for the proper localization and function of these proteins.[1] By inhibiting ICMT, this compound disrupts the signaling of key proteins like Ras, which are frequently mutated in cancer, thereby impeding cancer cell proliferation, survival, and migration.[3][4]
Q2: My cancer cells are not responding to this compound treatment. What are the potential reasons?
A2: Lack of response to this compound can be attributed to several factors:
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Intrinsic Resistance: The cancer cell line may have inherent characteristics that make it non-responsive to ICMT inhibition. This could be due to a lack of dependence on ICMT-mediated pathways or the presence of compensatory signaling pathways.
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Acquired Resistance: Cells may develop resistance over time with continuous exposure to the inhibitor.
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Suboptimal Experimental Conditions: Incorrect dosage, instability of the compound, or issues with the cell culture conditions can lead to apparent lack of efficacy.
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Mutation in the Drug Target: Although less common for non-covalent inhibitors, mutations in the ICMT gene could potentially alter the drug binding site.
Q3: How can I confirm if my cells have developed resistance to this compound?
A3: To confirm resistance, you can perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) of this compound in your experimental cells versus the parental, sensitive cell line. A significant shift in the IC50 to a higher concentration is indicative of resistance.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound Over Time
Possible Cause: Acquired resistance through upregulation of bypass signaling pathways. Cancer cells can adapt to the inhibition of one pathway by increasing their reliance on alternative survival pathways.[5][6]
Troubleshooting Steps:
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Pathway Analysis: Perform phosphoproteomic or western blot analysis to investigate the activation status of key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, in both sensitive and resistant cells.[7]
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Combination Therapy: Based on the pathway analysis, consider combination therapies to co-target the identified bypass pathway. For example, if the PI3K/Akt pathway is upregulated, a combination of this compound with a PI3K or Akt inhibitor may restore sensitivity.[6]
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Gene Expression Analysis: Conduct RNA sequencing to identify differentially expressed genes in resistant cells, which may point to novel resistance mechanisms.
Issue 2: Heterogeneous Response to this compound within a Cell Population
Possible Cause: Pre-existence of a subpopulation of resistant cells. Tumors are often heterogeneous, and a small number of cells may possess intrinsic resistance mechanisms that allow them to survive and proliferate under treatment pressure.[5]
Troubleshooting Steps:
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Single-Cell Cloning: Isolate single cells from the parental population and expand them into clonal populations. Test the sensitivity of each clone to this compound to determine the extent of heterogeneity.
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Clonal Tracking: Use techniques like DNA barcoding to track the evolution of different clonal populations during this compound treatment.
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Adaptive Therapy Strategies: Consider intermittent or adaptive dosing schedules, which may prevent the complete takeover by resistant clones.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Condition | This compound IC50 (µM) |
| Cancer Line A | Sensitive (Parental) | 0.5 |
| Cancer Line A | Resistant Derivative | 15.0 |
| Cancer Line B | Sensitive (Parental) | 1.2 |
| Cancer Line B | Resistant Derivative | 25.5 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
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Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
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Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
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Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: ICMT pathway and the inhibitory action of this compound.
References
- 1. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
Icmt-IN-27 off-target effects and how to mitigate them
Welcome to the technical support center for Icmt-IN-27. This guide is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you might encounter, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a critical enzyme that catalyzes the final step in the post-translational modification of many key cellular proteins, including members of the Ras superfamily of small GTPases.[1][2][3] This final methylation step is crucial for the proper subcellular localization and function of these proteins.[3][4] By inhibiting Icmt, this compound disrupts the signaling pathways regulated by these proteins, which can lead to anti-proliferative effects in cancer cells.[1][4]
Q2: What are the known on-target effects of Icmt inhibition?
Inhibition of Icmt by compounds such as this compound has been shown to produce several on-target effects, including:
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Mislocalization of Ras proteins from the plasma membrane.[3]
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Impairment of downstream Ras signaling pathways, such as the MAPK/ERK pathway.[3][5]
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Induction of cell cycle arrest, often at the G1 or G2/M phase.[5][6]
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Inhibition of anchorage-independent growth of cancer cells.[3]
Q3: I am observing unexpected phenotypes in my experiments with this compound. Could these be due to off-target effects?
While this compound is designed to be a selective Icmt inhibitor, like most small molecule inhibitors, it may have off-target activities, particularly at higher concentrations. Unexpected phenotypes that are inconsistent with the known function of Icmt could potentially be due to the inhibition of other cellular targets. It is crucial to perform control experiments to verify that the observed phenotype is a direct result of Icmt inhibition.
Q4: How can I test for potential off-target effects of this compound?
Identifying off-target effects requires a systematic approach. Here are some recommended strategies:
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Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. On-target effects should typically occur at concentrations consistent with the IC50 for Icmt inhibition, while off-target effects may only appear at higher concentrations.
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Use of a Structurally Unrelated Icmt Inhibitor: To confirm that the observed phenotype is due to Icmt inhibition, use a structurally distinct Icmt inhibitor (e.g., cysmethynil) as a control.[3] If both compounds produce the same phenotype, it is more likely to be an on-target effect.
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Rescue Experiments: If possible, perform a rescue experiment by overexpressing Icmt in your cells. If the phenotype induced by this compound is reversed by Icmt overexpression, this provides strong evidence for an on-target effect.[3]
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Broad-Panel Kinase Screening: Since many inhibitors can have off-target effects on kinases, performing a broad-panel kinase screen can help identify potential kinase off-targets.[7][8][9]
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Proteomic Profiling: Techniques such as chemical proteomics can be used to identify the direct binding partners of this compound within the cell.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High Cell Toxicity at Low Concentrations | Off-target cytotoxicity | Determine the IC50 of this compound for Icmt inhibition in your system. Work at the lowest effective concentration to minimize off-target effects. Perform a cell viability assay (e.g., XTT or MTS) to establish a toxicity profile.[10][11] |
| Inconsistent Results Between Experiments | Experimental variability, compound stability | Ensure consistent experimental conditions. Prepare fresh stock solutions of this compound regularly and store them appropriately. Include positive and negative controls in every experiment. |
| Phenotype does not match known Icmt knockdown/knockout effects | Off-target effect | Use a secondary, structurally unrelated Icmt inhibitor to confirm the phenotype. Perform a rescue experiment by overexpressing Icmt. Consider performing a kinase selectivity screen to identify potential off-targets. |
| No observable effect | Insufficient compound concentration, low Icmt dependence in the cell model | Confirm the activity of your this compound stock. Increase the concentration of this compound, being mindful of potential off-target effects at higher doses. Ensure your cell line is dependent on Icmt signaling for the phenotype you are studying. |
Experimental Protocols
Protocol 1: Determining the Cellular IC50 for Icmt Inhibition
This protocol describes a method to determine the concentration of this compound that inhibits 50% of Icmt activity in cells.
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Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for a predetermined amount of time (e.g., 24-72 hours). Include a DMSO-treated control.
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Cell Lysis: Wash cells with PBS and lyse them in a suitable lysis buffer.
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Icmt Activity Assay: Measure Icmt activity in the cell lysates. This can be done using a variety of methods, often involving the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to an isoprenylated substrate.
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Data Analysis: Plot the percentage of Icmt inhibition versus the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.[12]
Protocol 2: Western Blot for Ras Localization
This protocol is used to assess the on-target effect of this compound by observing the mislocalization of Ras.
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Cell Treatment: Treat cells with this compound at 1x, 5x, and 10x the determined cellular IC50 for 24 hours. Include a DMSO control.
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Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the membrane and cytosolic fractions.
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Western Blotting: Run equal amounts of protein from the membrane and cytosolic fractions on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
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Antibody Incubation: Probe the membrane with a primary antibody against a Ras isoform (e.g., K-Ras). Also, probe for a membrane marker (e.g., Na+/K+ ATPase) and a cytosolic marker (e.g., GAPDH) to ensure proper fractionation.
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Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A decrease in Ras in the membrane fraction and a corresponding increase in the cytosolic fraction indicates Icmt inhibition.
Quantitative Data Summary
The following table summarizes inhibitory concentrations for a known Icmt inhibitor, cysmethynil, which can serve as a reference.
| Compound | Target | IC50 (in vitro) | Cellular Effect | Reference |
| Cysmethynil | Icmt | ~2.5 µM | Inhibition of cancer cell growth | [3] |
| Compound 5 | hIcmt | 1.5 ± 0.2 μM | Competitive inhibitor for prenylated substrates | [13] |
Visualizations
Caption: On-target signaling pathway of Icmt and the inhibitory effect of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of the cancer target, isoprenylcysteine carboxyl methyltransferase, from Hovea parvicalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-substrate based, small molecule inhibitors of the human isoprenylcysteine carboxyl methyltransferase - MedChemComm (RSC Publishing) [pubs.rsc.org]
Common pitfalls in Icmt-IN-27 experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Icmt inhibitors?
A1: Isoprenylcysteine carboxyl methyltransferase (Icmt) is an enzyme located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of CaaX proteins, which includes the Ras family of oncoproteins. This final step involves the methylation of a C-terminal isoprenylcysteine residue. By inhibiting Icmt, these compounds prevent this methylation, leading to the mislocalization of proteins like K-Ras from the plasma membrane. This disruption of localization interferes with their signaling functions, which can inhibit cancer cell growth and transformation.
Q2: I am observing high variability in my cell-based assay results. What could be the cause?
A2: High variability can stem from several factors when working with Icmt inhibitors:
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Solubility and Stability: Many small molecule inhibitors, including those targeting Icmt, can have low aqueous solubility. If the compound precipitates in your culture medium, its effective concentration will be inconsistent. Ensure your final DMSO concentration is low and consistent across experiments. It is also crucial to assess the stability of the compound in your specific experimental conditions (e.g., temperature, pH, and media components) as degradation can lead to variable results.
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Cell Line Dependency: The effectiveness of Icmt inhibitors can be cell-line specific. The genetic background of the cells, particularly the mutation status of Ras and other signaling pathway components, can significantly influence the outcome.
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Experimental Confluence: Cell density at the time of treatment can impact results. Ensure you are seeding cells consistently and treating them at a similar confluence level for each experiment.
Q3: My Icmt inhibitor does not seem to be as potent as reported in the literature. What should I check?
A3: Discrepancies in potency can be attributed to several factors:
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Compound Quality and Purity: Verify the purity and identity of your inhibitor stock. Impurities can interfere with the assay or the compound may have degraded during storage.
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Assay Format: The reported potency (e.g., IC50) can be highly dependent on the assay used (biochemical vs. cell-based), the substrate concentration in enzymatic assays, and the endpoint measured in cellular assays (e.g., proliferation, apoptosis, or a specific signaling readout).
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Treatment Duration: The time required to observe an effect can vary. Ensure your treatment duration is sufficient to elicit the desired biological response.
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Off-Target Effects: At higher concentrations, off-target effects may become more prominent and could confound the interpretation of your results. It is important to use the lowest effective concentration possible and include appropriate controls.
Troubleshooting Guides
Problem: Unexpected Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used for your inhibitor. |
| Off-Target Effects | Perform a dose-response curve to determine if the toxicity is occurring at concentrations significantly higher than the reported IC50 for Icmt inhibition. Consider using a structurally unrelated Icmt inhibitor as a control. |
| Compound Instability | Assess the stability of the compound in your cell culture medium over the time course of your experiment. Degradation products could be toxic. |
| Cell Line Sensitivity | Test the inhibitor on a different cell line to see if the toxicity is specific to your primary model. |
Problem: Difficulty Confirming Mechanism of Action in Cells
| Possible Cause | Troubleshooting Step |
| Insufficient Target Engagement | Confirm that your treatment conditions (concentration and duration) are sufficient to inhibit Icmt. This can be assessed by monitoring the methylation status of an Icmt substrate. |
| Redundant Pathways | The cellular phenotype you are measuring may be compensated for by other signaling pathways. Consider using pathway-specific readouts, such as assessing Ras localization via immunofluorescence or fractionation followed by Western blot. |
| Incorrect Subcellular Fractionation | If assessing Ras localization, ensure your fractionation protocol effectively separates cytosolic and membrane components. Use appropriate protein markers for each fraction to validate your separation. |
| Antibody Issues | For Western blotting or immunofluorescence, validate your antibodies to ensure they are specific and provide a robust signal for your protein of interest. |
Experimental Protocols
Protocol 1: In Vitro Icmt Inhibition Assay
This protocol is a generalized method for measuring the enzymatic activity of Icmt.
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Prepare Microsomes: Isolate microsomes from cells or tissues known to express Icmt.
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Reaction Mixture: In a microcentrifuge tube, combine the microsomal preparation, a buffer solution (e.g., HEPES), and a detergent (e.g., CHAPS).
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Add Inhibitor: Add the Icmt inhibitor at various concentrations (and a vehicle control). Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
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Initiate Reaction: Start the reaction by adding the Icmt substrate (e.g., N-acetyl-S-farnesyl-L-cysteine) and the methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]SAM).
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Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
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Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a high concentration of cold, unlabeled SAM).
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Measure Methylation: Quantify the incorporation of the radiolabeled methyl group into the substrate using a scintillation counter.
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Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Ras Localization Assay
This protocol assesses the effect of Icmt inhibition on the subcellular localization of Ras.
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Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with a known Ras mutation) and allow them to adhere. Treat the cells with the Icmt inhibitor at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
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Cell Lysis and Fractionation:
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Harvest the cells and wash with cold PBS.
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Lyse the cells in a hypotonic buffer.
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Perform differential centrifugation to separate the cytosolic and membrane fractions.
-
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Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
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Western Blotting:
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Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Probe the membrane with a primary antibody specific for Ras.
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Use antibodies for cytosolic (e.g., GAPDH) and membrane-associated (e.g., Na+/K+ ATPase) proteins as loading and fractionation controls.
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Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
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Analysis: Compare the amount of Ras in the cytosolic and membrane fractions between the inhibitor-treated and control cells. A successful Icmt inhibitor should cause an increase in cytosolic Ras.
Quantitative Data Summary
Table 1: Potency of Cysmethynil, a Representative Icmt Inhibitor
| Assay Type | Cell Line/Enzyme Source | IC50 / GI50 | Reference |
| In Vitro Icmt Activity | Recombinant Human Icmt | 0.2 - 2.4 µM | |
| Cell Growth Inhibition | Human Colon Cancer Cell Line | Varies (e.g., 0.3 to >100 µM for some inhibitors) |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are highly dependent on the specific experimental conditions.
Visualizations
**
Addressing inconsistencies in Icmt-IN-27 experimental outcomes
Technical Support Center: Icmt Inhibitors
Disclaimer: The designation "Icmt-IN-27" does not correspond to a clearly identifiable compound in the public domain. This guide addresses potential inconsistencies for inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), and may be relevant for compounds designated as an analogue '27' in a research series.
This resource provides troubleshooting guidance and frequently asked questions for researchers utilizing ICMT inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ICMT and why is it a therapeutic target?
Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is an enzyme that catalyzes the final step in the post-translational modification of proteins that have a C-terminal CAAX motif. This methylation is crucial for the proper subcellular localization and function of these proteins, which include the Ras family of small GTPases. Since Ras proteins are frequently mutated in various cancers, inhibiting ICMT is a promising strategy for anticancer drug development.[1][2]
Q2: What are some common ICMT inhibitors mentioned in the literature?
One of the well-characterized ICMT inhibitors is cysmethynil.[2][3] More potent derivatives, such as methylated tetrahydropyranyl analogues, have also been developed. For instance, one such analogue, designated as compound 75, has shown an IC50 of 1.3 nM.[4][5]
Q3: What is the expected outcome of ICMT inhibition in cancer cell lines?
Inhibition of ICMT has been shown to lead to a dose-dependent inhibition of proliferation and a reduction in viability in various cancer cell lines.[1][4] It can induce cell-cycle arrest and apoptosis.[1] Furthermore, ICMT inhibition can result in the mislocalization of Ras proteins from the cell membrane to the cytosol and impair downstream signaling pathways like the epidermal growth factor signaling.[2][4]
Troubleshooting Guide
Inconsistent Cell Viability/Proliferation Assay Results
| Issue | Possible Cause | Recommendation |
| High variability between replicates | Uneven cell seeding, edge effects in multi-well plates, or temperature fluctuations. | Ensure a homogenous cell suspension before seeding. To counteract edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with media. Pre-equilibrate all reagents and the plate reader to the experimental temperature.[6] |
| Lower than expected potency (high GI50/IC50) | Poor compound solubility, compound degradation, or sub-optimal assay timing. | Prepare fresh stock solutions of the inhibitor and avoid repeated freeze-thaw cycles. Confirm the solubility of the compound in your culture medium. Optimize the treatment duration and the time point for measuring cell viability. Some inhibitors show time-dependent inhibition, meaning their potency increases with pre-incubation time.[3] |
| No effect on cell viability | The cell line may be insensitive to ICMT inhibition, or the compound may be inactive. | Use a positive control cell line known to be sensitive to ICMT inhibitors. Verify the identity and integrity of your cell line.[7] Test a known, potent ICMT inhibitor like cysmethynil as a positive control compound. |
Inconsistent In Vitro Enzyme Inhibition Assay Results
| Issue | Possible Cause | Recommendation |
| Variable IC50 values | Instability of the enzyme or substrate, or variability in incubation times. | Use a freshly prepared, purified enzyme for each experiment. Ensure consistent pre-incubation times, especially for time-dependent inhibitors.[3] |
| High background signal | Non-specific binding of the inhibitor or detection reagents. | Include appropriate controls, such as a no-enzyme control and a no-inhibitor control. Optimize the concentrations of detection reagents. |
Quantitative Data Summary
The following tables summarize the reported potency of various ICMT inhibitors.
Table 1: In Vitro ICMT Inhibitory Potency
| Compound | IC50 | Notes |
| Analogue 75 | 1.3 nM | A potent tetrahydropyranyl derivative.[4] |
| Cysmethynil | Kᵢ* of 0.14 µM | Exhibits time-dependent inhibition.[3] |
| UCM-1336 | 2 µM | Selective against other enzymes in the Ras post-translational modification pathway.[5] |
Table 2: Cellular Growth Inhibition
| Compound | Cell Line(s) | GI50 Range |
| Potent ICMT Inhibitors | Various cancer cell lines | 0.3 to >100 µM[4] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of the ICMT inhibitor in the appropriate cell culture medium. Replace the existing medium with the medium containing the inhibitor. Include vehicle-only controls.
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Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours) under standard cell culture conditions.
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MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions. This is a live-cell assay where the reagent is reduced to a soluble formazan product.[6]
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Incubation and Measurement: Incubate the plate for 1-4 hours. Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 value.
Protocol 2: In Vitro ICMT Inhibition Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer containing purified ICMT enzyme and a methyl donor, S-adenosyl-L-[methyl-³H]methionine.
-
Inhibitor Addition: Add varying concentrations of the ICMT inhibitor to the reaction mixture.
-
Pre-incubation (for time-dependent inhibitors): Pre-incubate the enzyme and inhibitor for a specific period to allow for the formation of the enzyme-inhibitor complex.[3]
-
Initiation of Reaction: Start the reaction by adding the isoprenylated substrate (e.g., farnesylated K-Ras C-terminal peptide).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a set time.
-
Termination and Measurement: Stop the reaction and measure the incorporation of the radiolabeled methyl group into the substrate.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Role of ICMT in the Ras post-translational modification pathway.
Experimental Workflow
Caption: Workflow for determining the GI50 of an ICMT inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules. [scholars.duke.edu]
- 4. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. youtube.com [youtube.com]
- 7. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
How to minimize the toxicity of Icmt-IN-27 in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the in vivo toxicity of Icmt-IN-27, a novel Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitor. The guidance provided is based on the known class effects of Icmt inhibitors and general principles of preclinical toxicology.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound in a question-and-answer format.
Issue 1: Observed Hepatotoxicity
-
Question: We observed elevated liver enzymes (ALT, AST) in our animal models following administration of this compound. How can we mitigate this hepatotoxicity?
-
Answer: Drug-induced liver injury (DILI) is a significant concern in drug development.[1][2] The liver is a primary site for drug metabolism, and toxicity can arise from the parent compound or its metabolites.[3][4] To mitigate hepatotoxicity associated with this compound, consider the following strategies:
-
Dose-Response Assessment: Conduct a thorough dose-response study to identify the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL). Reducing the dose may decrease liver enzyme elevations while maintaining efficacy.
-
Formulation Optimization: Poor solubility can sometimes contribute to toxicity.[5] Evaluate different formulations of this compound to improve its pharmacokinetic profile and potentially reduce off-target effects.
-
Co-administration of Hepatoprotectants: While not a primary solution, the use of antioxidants or other hepatoprotective agents can be explored in mechanistic studies to understand the pathways involved in the observed toxicity. Several natural products have been investigated for their potential to counter drug-induced liver toxicity.[2]
-
In Vitro Mechanistic Studies: Utilize in vitro models, such as primary hepatocytes or liver spheroids, to investigate the specific mechanisms of this compound-induced hepatotoxicity (e.g., mitochondrial toxicity, reactive metabolite formation).[1][3]
-
Issue 2: Hematological Abnormalities
-
Question: Our studies show a decrease in platelet counts (thrombocytopenia) and neutrophil counts (neutropenia) after this compound treatment. What is the likely cause and how can we manage this?
-
Answer: Hematological toxicities are common with anti-cancer agents that affect rapidly dividing cells.[6] For antibody-drug conjugates, thrombocytopenia is thought to be due to inhibition of megakaryocyte differentiation and apoptosis of their progenitors, while neutropenia can result from the disruption of microtubule function during mitosis in the bone marrow.[6] While this compound has a different mechanism, effects on progenitor cells can be a contributing factor.
-
Dose and Schedule Modification: Experiment with different dosing schedules (e.g., intermittent dosing instead of daily dosing) to allow for the recovery of hematopoietic progenitor cells.
-
Supportive Care: In preclinical models, the use of colony-stimulating factors (e.g., G-CSF for neutropenia) can be considered to support the hematopoietic system, although this may confound efficacy readouts.
-
Combination Therapy Assessment: If this compound is used in combination with other agents, be aware of overlapping hematological toxicities. It has been shown that Icmt inhibition can sensitize cancer cells to common chemotherapies.[7] Careful dose adjustments of both agents may be necessary.
-
Issue 3: Gastrointestinal Distress
-
Question: Animals treated with this compound are showing signs of gastrointestinal distress, such as weight loss and diarrhea. How can we address this?
-
Answer: Gastrointestinal (GI) toxicity is a common adverse effect of many systemic therapies.
-
Vehicle and Formulation: Ensure that the vehicle used for drug administration is not contributing to the GI upset. Test the vehicle alone as a control group. Optimizing the formulation for better absorption and reduced local irritation may also be beneficial.
-
Dietary Support: Provide highly palatable and easily digestible food to encourage eating and maintain body weight.
-
Symptomatic Treatment: In some cases, supportive care with anti-diarrheal agents may be warranted, but this should be done cautiously as it can alter drug exposure.
-
Dose Reduction: As with other toxicities, a reduction in the dose of this compound is a primary strategy for mitigation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might this relate to its toxicity profile?
A1: this compound is an inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt), the enzyme that catalyzes the final step in the post-translational modification of CaaX-motif containing proteins.[5][8] This includes the Ras family of oncoproteins, which are critical for cell growth and proliferation.[5] By inhibiting Icmt, this compound disrupts the proper localization and function of these proteins, leading to anti-cancer effects such as cell cycle arrest and apoptosis.[9][10]
The toxicity of this compound may be linked to its on-target effects in non-cancerous cells that also rely on Icmt for normal function. Off-target effects, where the compound interacts with other cellular components, can also contribute to toxicity. Understanding the on-target versus off-target nature of the observed toxicities is crucial for developing mitigation strategies.
Q2: Are there any known synergistic toxicities when combining this compound with other anti-cancer agents?
A2: While specific data for this compound is not available, studies with other Icmt inhibitors have shown synergistic anti-tumor efficacy when combined with other drugs, such as PARP inhibitors and EGFR inhibitors.[9][10] It is important to consider that this synergy could also extend to toxicities. For instance, if both agents have overlapping hematological or gastrointestinal toxicities, the combination may require dose adjustments for both compounds. A careful evaluation of the toxicity profile of the combination therapy is essential in preclinical studies.
Q3: What are the recommended starting points for an in vivo toxicity study with a novel Icmt inhibitor like this compound?
A3: For a first-in-animal toxicity study, a dose-range finding study is recommended. This typically involves a small number of animals per dose group and a wide range of doses. The starting dose can be estimated from in vitro efficacy data (e.g., 10x the in vitro IC50, converted to an in vivo dose). Subsequent doses can be escalated until signs of toxicity are observed. Key parameters to monitor include clinical signs, body weight, food and water intake, and at the end of the study, a full necropsy with histopathology of major organs.
Quantitative Data Summary
Due to the lack of specific public data for "this compound", the following tables are illustrative examples of how to present quantitative data from in vivo toxicity and efficacy studies.
Table 1: Example Dose-Range Finding Study for this compound in a Xenograft Mouse Model
| Dose Group (mg/kg, daily) | Number of Animals | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Key Observations |
| Vehicle Control | 5 | 0 | +5 | No adverse findings |
| 10 | 5 | 30 | +4 | No adverse findings |
| 30 | 5 | 75 | -2 | Mild, transient lethargy |
| 100 | 5 | 95 | -15 | Significant weight loss, ruffled fur |
Table 2: Example Hematological Findings After 14-Day Dosing with this compound
| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (100 mg/kg) |
| White Blood Cell Count (x10³/µL) | 8.5 ± 1.2 | 6.2 ± 0.9 | 4.1 ± 0.7** |
| Neutrophil Count (x10³/µL) | 2.1 ± 0.5 | 1.3 ± 0.4 | 0.8 ± 0.3 |
| Platelet Count (x10³/µL) | 950 ± 150 | 720 ± 110* | 450 ± 90 |
| *p < 0.05, **p < 0.01 compared to vehicle control |
Key Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., BALB/c nude mice for xenograft studies).
-
Group Allocation: Assign animals to dose groups (e.g., 3-5 animals per group). Include a vehicle control group.
-
Dose Selection: Based on a preliminary dose-range finding study, select a range of doses expected to span from no effect to dose-limiting toxicity.
-
Drug Administration: Administer this compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a defined period (e.g., 14 or 28 days).
-
Monitoring:
-
Daily: Observe clinical signs (activity, posture, fur), and measure body weight.
-
Weekly: Measure food and water consumption.
-
End of Study: Collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, significant organ damage).
Visualizations
Caption: this compound inhibits the final step of Ras post-translational modification.
Caption: A logical workflow for troubleshooting in vivo toxicity of this compound.
References
- 1. Strategies to reduce hepatotoxicity risk through early drug development [pmi-live.com]
- 2. Frontiers | Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview [frontiersin.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. omicsonline.org [omicsonline.org]
- 5. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of isoprenylcysteine carboxylmethyltransferase sensitizes common chemotherapies in cervical cancer via Ras-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing storage conditions for long-term stability of Icmt-IN-27
This technical support center provides guidance on the optimal storage conditions for the long-term stability of Icmt-IN-27, a potent isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for this compound?
For long-term stability, this compound should be stored at -20°C.[1]
Q2: How should I store this compound after reconstitution?
After reconstituting this compound, it is recommended to aliquot the solution into single-use volumes and freeze them at -20°C. This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound. Stock solutions prepared in this manner are reported to be stable for up to six months when stored at -20°C.[1]
Q3: In what form is this compound typically supplied and how should it be handled upon receipt?
This compound is often supplied as a pale yellow semisolid.[1] Although it may be shipped at ambient temperature, it should be stored at -20°C immediately upon receipt.[1]
Q4: What is a suitable solvent for reconstituting this compound?
Dimethyl sulfoxide (DMSO) is a recommended solvent for this compound, with a reported solubility of 100 mg/mL.[1]
Q5: Are there any other specific storage precautions I should take?
Yes, it is advisable to protect this compound from light.[1] Additionally, the product should be packaged under an inert gas to prevent oxidation.[1]
Troubleshooting Guide
This guide addresses common issues that may arise due to improper storage or handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no inhibitory activity in the assay | Compound degradation due to improper storage temperature. | Ensure the compound is consistently stored at -20°C. For reconstituted solutions, confirm they have not been stored for longer than 6 months. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the reconstituted stock solution to minimize freeze-thaw cycles. | |
| Exposure to light. | Store the compound in a light-protected vial or container. | |
| Precipitate observed in the stock solution upon thawing | Poor solubility or solution instability at a specific concentration. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| The solvent may not be of high purity. | Use anhydrous, high-purity DMSO for reconstitution. | |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to solvent evaporation. | Ensure vials are tightly sealed. Use fresh aliquots for critical experiments. |
| Degradation of the compound over time. | If the stock solution is approaching the 6-month stability limit, consider preparing a fresh stock from solid material. |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Dispense the stock solution into smaller, single-use, light-protected vials.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C.
Visual Guide to Troubleshooting Storage Issues
A flowchart for troubleshooting common issues related to this compound storage and stability.
References
Validation & Comparative
A Comparative Guide to Preclinical Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of several preclinical Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors based on publicly available data. No information was found in the public domain regarding a compound designated "ICMT-IN-27" in clinical or preclinical development. Therefore, this guide focuses on other well-documented ICMT inhibitors to provide a relevant overview of the field.
Introduction to ICMT Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases.[1][2] This final methylation step is essential for the proper subcellular localization and function of these proteins, many of which are implicated in oncogenic signaling pathways.[1][3] By inhibiting ICMT, the mislocalization of key signaling proteins like Ras can be induced, leading to the disruption of downstream pathways, such as the MAPK and Akt signaling cascades, ultimately resulting in anti-proliferative effects and apoptosis in cancer cells.[1] Consequently, ICMT has emerged as a promising target for the development of novel anti-cancer therapeutics.[1] While several small molecule inhibitors of ICMT have been developed and characterized in preclinical settings, none have yet advanced to successful clinical application, highlighting the need for continued research and development in this area.[1]
Comparative Analysis of Preclinical ICMT Inhibitors
This guide compares four preclinical ICMT inhibitors for which data is publicly available: cysmethynil, compound 8.12, C75, and UCM-13207.
Quantitative Data Summary
The following tables summarize the key preclinical data for the selected ICMT inhibitors.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Target | IC50 (µM) | Cell Line(s) | Key Cellular Effects | Reference(s) |
| Cysmethynil | ICMT | 2.4 | PC3, HepG2, and others | Inhibits cell proliferation, induces G1 phase arrest and autophagy.[4] | [4] |
| Compound 8.12 | ICMT | Not explicitly stated, but noted as having improved efficacy over cysmethynil. | PC3, HepG2 | Induces cell cycle arrest, autophagy, and cell death in an ICMT-dependent manner. | [5] |
| C75 | ICMT | 0.5 | HGPS and Zmpste24-deficient mouse fibroblasts | Delays senescence and stimulates proliferation in HGPS cells. | [6] |
| UCM-13207 | ICMT | 1.4 | Mouse and human HGPS fibroblasts | Induces mislocalization of progerin, decreases DNA damage, and increases cellular viability. | [7] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Dosing | Key Outcomes | Reference(s) |
| Cysmethynil | HepG2 xenograft mice | Not specified | Marked inhibition of tumor growth. | [5] |
| Compound 8.12 | HepG2 xenograft mice | 10 mg/kg and 25 mg/kg, intraperitoneally | Greater potency in tumor growth inhibition compared to cysmethynil. | [5] |
| C75 | HGPS mouse model | Not specified for in vivo efficacy studies due to predicted poor bioavailability. | Genetic inactivation of Icmt improved survival. | [6] |
| UCM-13207 | LmnaG609G/G609G progeroid mouse model | 40 mg/kg | Increased body weight, enhanced grip strength, and extended lifespan by 20%. | [7] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Compound | Key Properties |
| Cysmethynil | Poor aqueous solubility, high lipophilicity, limiting its clinical development potential.[5] |
| Compound 8.12 | Superior physical properties to cysmethynil, including better water solubility and cell permeability.[5] |
| C75 | Predicted to have poor bioavailability (very hydrophobic and high first-passage metabolism).[6] |
| UCM-13207 | Exhibits an excellent in vivo efficacy profile, suggesting good bioavailability. |
Signaling Pathways and Experimental Workflows
ICMT Inhibition and the Ras Signaling Pathway
ICMT plays a crucial role in the final step of Ras protein processing, which is essential for its membrane localization and subsequent activation of downstream signaling. Inhibition of ICMT disrupts this process, leading to the attenuation of oncogenic signaling.
Caption: ICMT's role in Ras signaling and the effect of its inhibition.
General Experimental Workflow for Preclinical Evaluation of ICMT Inhibitors
The preclinical assessment of ICMT inhibitors typically follows a standardized workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: A typical workflow for the preclinical development of ICMT inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the preclinical evaluation of ICMT inhibitors.
IC50 Determination via In Vitro ICMT Enzyme Assay
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of ICMT by 50%.
-
General Protocol:
-
Recombinant human ICMT enzyme is incubated with a farnesylated substrate (e.g., biotin-S-farnesyl-L-cysteine) and a methyl donor (e.g., S-adenosyl-L-[methyl-3H]methionine).
-
Varying concentrations of the test inhibitor are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated, and the amount of methylated product is quantified, typically by measuring the incorporation of the radiolabeled methyl group.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a suitable model.[8]
-
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of ICMT inhibitors on the viability and growth of cancer cell lines.
-
General Protocol (MTT/MTS-based assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the ICMT inhibitor or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 24, 48, or 72 hours), a tetrazolium salt solution (e.g., MTT or MTS) is added to each well.
-
Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
In Vivo Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of ICMT inhibitors in a living organism.
-
General Protocol:
-
Human cancer cells (e.g., HepG2) are cultured and harvested.
-
A specific number of cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the ICMT inhibitor at a predetermined dose and schedule (e.g., intraperitoneal injection daily or on alternate days), while the control group receives the vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed. Efficacy is determined by comparing the tumor growth between the treated and control groups.[5]
-
Conclusion
The preclinical data for ICMT inhibitors like cysmethynil, compound 8.12, C75, and UCM-13207 demonstrate the potential of targeting this enzyme for cancer therapy and other diseases like progeria. While early inhibitors such as cysmethynil were hampered by poor physicochemical properties, newer compounds like compound 8.12 and UCM-13207 show improved "drug-like" characteristics and promising in vivo efficacy. The continued exploration of the structure-activity relationships of ICMT inhibitors is crucial for the development of a clinically successful therapeutic agent. The lack of public information on "this compound" underscores the proprietary nature of early drug discovery and the importance of future publications and conference presentations to shed light on new chemical entities in this class. Researchers are encouraged to monitor clinical trial registries and scientific literature for emerging data on novel ICMT inhibitors.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]
- 3. Inhibition of isoprenylcysteine carboxylmethyltransferase sensitizes common chemotherapies in cervical cancer via Ras-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]
- 7. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors: Validating Mechanisms of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors, with a focus on the experimental validation of their mechanism of action. While specific data for Icmt-IN-27 is not yet publicly available, this guide outlines the established methodologies and comparative data for well-characterized Icmt inhibitors, serving as a framework for the evaluation of novel compounds.
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of numerous proteins, including the Ras family of small GTPases.[1][2][3][4] By catalyzing the final methylation step of isoprenylated proteins, Icmt facilitates their proper localization to the cell membrane and subsequent activation of downstream signaling pathways crucial for cell growth and proliferation.[1][4] Inhibition of Icmt has emerged as a promising anti-cancer strategy, as it can disrupt Ras signaling, which is frequently dysregulated in various cancers.[1][2][3]
This guide details the common experimental approaches to validate the mechanism of action of Icmt inhibitors and presents comparative data for key compounds in the field.
Quantitative Comparison of Icmt Inhibitors
The efficacy of Icmt inhibitors is typically assessed through both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. Below is a summary of reported IC50 values for several Icmt inhibitors.
| Compound | Icmt Inhibitory Activity (IC50) | Cell Viability (IC50) | Cell Line |
| Cysmethynil | ~12.1 µM[1] | 2.9 - 25 µM[1] | Various |
| Compound J2-4 | More potent than cysmethynil | Not specified | Not specified |
| Compound P1-1 | 12.1 ± 2.1 µM[1] | Not specified | Not specified |
| Amine Analog J5-1 | 0.5 µM[1] | 2.9 µM[1] | Not specified |
| Amine Analog J6-7 | 67 µM[1] | 3.4 - 32 µM[1] | Not specified |
| Compound 1a | K_IC = 1.4 ± 0.2 µM[5] | Not specified | Not specified |
| Compound 1b | K_IC = 0.5 ± 0.07 µM[5] | Not specified | Not specified |
| UCM-13207 | 1.4 µM[6] | >70% viability at 2 µM | Progeroid Fibroblasts |
Experimental Protocols
Accurate and reproducible experimental design is paramount in the validation of a drug's mechanism of action. The following are detailed protocols for key experiments cited in the evaluation of Icmt inhibitors.
Icmt Enzyme Activity Assay (Vapor Diffusion Assay)
This biochemical assay directly measures the ability of a compound to inhibit Icmt's enzymatic activity.
Materials:
-
Recombinant Icmt enzyme
-
Substrate: N-acetyl-S-farnesyl-l-cysteine (AFC)[1] or Biotin-S-farnesyl-l-cysteine (BFC)[7]
-
Methyl donor: [3H]S-adenosyl-l-methionine ([3H]AdoMet)[7]
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Assay Buffer: 100 mM HEPES, pH 7.4, 5 mM MgCl2[7]
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
Streptavidin-coated beads (for BFC-based assay)[7]
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the Icmt enzyme and the test inhibitor at various concentrations in the assay buffer.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.[7]
-
Initiate the reaction by adding the substrate (AFC or BFC) and [3H]AdoMet.[7]
-
Incubate the reaction for 20 minutes at 37°C.[7]
-
Terminate the reaction. For the BFC assay, this can be done by adding 10% Tween 20.[7]
-
For the BFC assay, capture the biotinylated substrate on streptavidin beads.[7]
-
Quantify the amount of incorporated [3H]methyl groups by scintillation counting.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the cytotoxic or cytostatic effects of the Icmt inhibitor on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)[1]
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Icmt inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This technique is used to determine the effect of Icmt inhibition on the phosphorylation status of key proteins in signaling pathways like MAPK and Akt.
Materials:
-
Cancer cells treated with the Icmt inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation.
Visualizing the Mechanism and Experimental Workflow
Diagrams are essential for a clear understanding of complex biological processes and experimental designs.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents [agris.fao.org]
- 3. pure.skku.edu [pure.skku.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
Benchmarking a Novel ICMT Inhibitor Against Standard-of-Care in Triple-Negative Breast Cancer
Disclaimer: No public preclinical or clinical data could be found for a compound specifically named "Icmt-IN-27." This guide has been constructed using published data for the well-characterized, representative Isoprenylcysteine Carboxylmethyltransferase (ICMT) inhibitor, cysmethynil . For the purpose of this illustrative comparison, "this compound" will be used to refer to this representative ICMT inhibitor.
Introduction:
Isoprenylcysteine Carboxylmethyltransferase (ICMT) is a critical enzyme in the post-translational modification of numerous proteins, including the oncogenic RAS family of small GTPases. This final methylation step is essential for the proper subcellular localization and function of these proteins. Inhibition of ICMT presents a promising therapeutic strategy to disrupt oncogenic signaling. This guide provides a comparative analysis of a representative ICMT inhibitor, this compound, focusing on its performance in preclinical models of Triple-Negative Breast Cancer (TNBC), an aggressive subtype with limited targeted therapy options.
The primary therapeutic hypothesis explored is that this compound can induce a "BRCA-like" state in breast cancer cells, creating a synthetic lethal interaction when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors, a standard-of-care for BRCA-mutated cancers.
Mechanism of Action: this compound
This compound inhibits the final step of protein prenylation. This process is crucial for membrane association and activity of key signaling proteins. By blocking ICMT, this compound disrupts the function of substrates like KRAS, leading to the attenuation of downstream pro-survival pathways such as the MAPK/ERK pathway. A critical consequence of this pathway inhibition is the reduced expression of genes essential for DNA damage repair.[1] This impairment of the DNA repair machinery sensitizes cancer cells to DNA-damaging agents, including PARP inhibitors.[1][2]
Performance Benchmarking in Triple-Negative Breast Cancer (TNBC)
The following data summarizes the performance of this compound (cysmethynil) in combination with a PARP inhibitor (niraparib) in the MDA-MB-231 TNBC cell line, which is known to be resistant to PARP inhibitor monotherapy.[2]
In Vitro Efficacy: Synergistic Cytotoxicity and DNA Damage
The combination of this compound and a PARP inhibitor results in a synergistic increase in markers of DNA damage (p-γH2AX) and apoptosis (cleaved caspase 7) in MDA-MB-231 cells.[1]
| Treatment Group | Target | Endpoint | Result |
| Vehicle Control | - | Apoptosis Marker (Cleaved Caspase 7) | Baseline |
| PARP Inhibitor (5 µM Niraparib) | PARP1 | Apoptosis Marker (Cleaved Caspase 7) | No significant increase vs. Control[1] |
| This compound (Cysmethynil) | ICMT | Apoptosis Marker (Cleaved Caspase 7) | Moderate increase vs. Control[1] |
| This compound + PARP Inhibitor | ICMT & PARP1 | Apoptosis Marker (Cleaved Caspase 7) | Robust increase vs. all other groups [1] |
| Vehicle Control | - | DNA Damage Marker (p-γH2AX) | Baseline |
| PARP Inhibitor (5 µM Niraparib) | PARP1 | DNA Damage Marker (p-γH2AX) | No significant increase vs. Control[1] |
| This compound (Cysmethynil) | ICMT | DNA Damage Marker (p-γH2AX) | Moderate increase vs. Control[1] |
| This compound + PARP Inhibitor | ICMT & PARP1 | DNA Damage Marker (p-γH2AX) | Robust increase vs. all other groups [1] |
Table 1: Summary of in vitro synergistic effects of this compound and a PARP inhibitor in MDA-MB-231 TNBC cells after 48 hours of treatment. Results are qualitative summaries from immunoblotting experiments.
In Vivo Efficacy: Tumor Growth Inhibition
In a mouse xenograft model using MDA-MB-231 cells, the combination of this compound and a PARP inhibitor demonstrated a synergistic effect in suppressing tumor growth and inducing apoptosis.[1][2]
| Treatment Group | Dosing Regimen | Mean Tumor Volume (Endpoint) | Apoptosis (TUNEL Assay) |
| Vehicle Control | Daily i.p. | ~1,500 mm³ | Baseline |
| PARP Inhibitor (Niraparib) | 50 mg/kg, daily p.o. | ~1,400 mm³ (No significant inhibition) | No change vs. Control[2] |
| This compound (Cysmethynil) | 60 mg/kg, daily i.p. | ~750 mm³ (Significant inhibition) | Significantly higher than Control[2] |
| This compound + PARP Inhibitor | Combination of above | ~250 mm³ (Strongest inhibition) | Massive increase vs. all other groups [2] |
Table 2: Summary of in vivo efficacy in an MDA-MB-231 xenograft model over ~30 days. Tumor volumes are approximate endpoints based on published graphs.
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: MDA-MB-231, a human TNBC cell line, was used.[3][4] These cells are characterized by their lack of estrogen receptor (ER), progesterone receptor (PR), and HER2 expression.[5]
-
Culture Conditions: Cells were maintained in Leibovitz's L-15 medium supplemented with 15% fetal bovine serum (FBS) and 2mM glutamine, and grown at 37°C in a non-CO₂ incubator.[3]
-
Compounds: this compound (cysmethynil) and Niraparib (PARP inhibitor) were dissolved in a suitable solvent (e.g., DMSO) for in vitro and in vivo studies.
Immunoblot Analysis
-
Cell Lysis: MDA-MB-231 cells were treated with the indicated compounds for 48 hours. After treatment, cells were washed with cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked and then incubated overnight at 4°C with primary antibodies against p-γH2AX, cleaved caspase 7, and a loading control (e.g., β-actin).
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Tumor Xenograft Study
The workflow for a typical in vivo efficacy study is outlined below.
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice) aged 6-8 weeks were used.[6]
-
Cell Implantation: 5 x 10⁶ MDA-MB-231 cells suspended in a solution like PBS or a PBS/Matrigel mixture were injected subcutaneously into the flank of each mouse.[6]
-
Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into treatment groups (n=5-10 per group).[1]
-
Drug Administration:
-
Efficacy Assessment: Tumor volumes were measured with calipers every 2-3 days and calculated using the formula: (width² x length)/2. Animal body weight was monitored as a measure of toxicity.
References
- 1. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 3. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 4. MDA-MB231 - Wikipedia [en.wikipedia.org]
- 5. cytion.com [cytion.com]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
A Comparative Analysis of the Pharmacokinetic Profiles of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a promising therapeutic target, particularly in the fields of oncology and rare diseases like Hutchinson-Gilford progeria syndrome (HGPS). This enzyme catalyzes the final step in the post-translational modification of a variety of proteins, including the Ras family of small GTPases, which are critical regulators of cell growth and proliferation. Inhibition of ICMT can disrupt the proper localization and function of these proteins, making it an attractive strategy for therapeutic intervention. The development of small molecule ICMT inhibitors has progressed from early compounds with challenging physicochemical properties to newer agents with improved pharmacokinetic profiles and demonstrated in vivo efficacy. This guide provides a comparative overview of the pharmacokinetic profiles of key ICMT inhibitors, supported by experimental data, to aid researchers in the selection and development of these promising therapeutic agents.
Pharmacokinetic Profiles of Key ICMT Inhibitors
The journey of ICMT inhibitor development highlights a clear progression towards compounds with more favorable drug-like properties. Early inhibitors, while potent, often suffered from poor bioavailability, limiting their in vivo application. Subsequent medicinal chemistry efforts have focused on overcoming these limitations, leading to the discovery of compounds with enhanced pharmacokinetic characteristics.
| Inhibitor | Chemical Class | Key Pharmacokinetic Characteristics | Reference |
| Cysmethynil | Indole-based | The prototypical ICMT inhibitor. It exhibits poor water solubility and high lipophilicity, which are significant hurdles for clinical development.[1] These properties can lead to low oral bioavailability and potential formulation challenges. | [1] |
| Compound 8.12 | Amino-derivative of Cysmethynil | Developed to improve upon the limitations of cysmethynil, this analog demonstrates superior physical properties and a marked improvement in efficacy.[2] It possesses a more favorable pharmacokinetic profile and has shown greater potency in attenuating tumor growth in vivo compared to its parent compound. | [2] |
| UCM-13207 (Compound 21) | Not specified | Described as a potent and selective ICMT inhibitor with an excellent antiprogeroid profile.[3][4] It has demonstrated significant in vivo efficacy in a mouse model of progeria, suggesting good bioavailability and a promising pharmacokinetic profile.[3][4] It has a long half-life in human and mouse cell culture media, as well as in human serum. | [3] |
| C75 | Not specified | A potent ICMT inhibitor that has been shown to delay senescence in HGPS cells.[5] However, it is predicted to have poor bioavailability due to its high hydrophobicity and anticipated high first-pass metabolism, which has limited its in vivo assessment. | [6] |
Experimental Protocols
The evaluation of the pharmacokinetic properties of ICMT inhibitors typically involves a series of in vitro and in vivo experiments. The following are generalized methodologies based on published studies.
In Vitro Stability and Permeability Assays
Objective: To assess the preliminary drug-like properties of the inhibitors, including their stability in biological matrices and their potential for absorption.
-
Metabolic Stability: Inhibitors are incubated with liver microsomes (from human or mouse) in the presence of NADPH. The concentration of the inhibitor is measured at various time points using liquid chromatography-mass spectrometry (LC-MS) to determine its metabolic half-life.
-
Plasma Stability: The stability of the inhibitors is assessed by incubating them in plasma from different species (e.g., mouse, human) at 37°C. The remaining concentration of the compound is quantified over time by LC-MS.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay is used to predict the passive intestinal absorption of a compound. The inhibitor is added to a donor compartment of a multi-well plate, separated by an artificial membrane coated with a lipid solution from an acceptor compartment. After an incubation period, the concentration of the inhibitor in both compartments is measured to determine its permeability.
In Vivo Pharmacokinetic Studies in Mice
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitors in a living organism.
-
Animal Models: Typically, mouse strains such as BALB/c or immunodeficient mice for xenograft studies are used.
-
Drug Administration: Inhibitors are formulated in a suitable vehicle and administered via different routes, most commonly intraperitoneal (i.p.) or oral (p.o.) gavage. Intravenous (i.v.) administration can also be used to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration. Serial sampling from the same animal or terminal bleeding from different groups of animals at each time point can be performed. Plasma is separated by centrifugation.
-
Bioanalysis: The concentration of the inhibitor in plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the administered dose that reaches systemic circulation.
-
Visualizing Key Processes
To better understand the context of ICMT inhibition and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: ICMT signaling pathway and point of inhibition.
Caption: Experimental workflow for pharmacokinetic profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validating the Synergistic Effects of Interleukin-27 with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic anti-cancer effects of Interleukin-27 (IL-27) when combined with other targeted therapies. The information is compiled from preclinical studies and is intended to provide insights into the potential of IL-27 as a combination therapy agent. The data presented herein is supported by experimental evidence and detailed methodologies to aid in the design and interpretation of future research.
Executive Summary
Interleukin-27, a pleiotropic cytokine of the IL-12 family, has demonstrated potent anti-tumor activities through various mechanisms, including the activation of cytotoxic T lymphocytes and NK cells, anti-angiogenesis, and direct inhibition of tumor cell proliferation.[1] Emerging preclinical evidence suggests that the anti-neoplastic effects of IL-27 can be significantly enhanced when used in combination with other targeted therapies, leading to synergistic inhibition of tumor growth and improved therapeutic outcomes. This guide summarizes key findings from studies investigating IL-27 in combination with a TLR3 agonist, a multi-kinase inhibitor (sorafenib), and a conventional chemotherapeutic agent (cisplatin).
Comparative Data on Synergistic Effects
The following tables summarize the quantitative data from studies evaluating the synergistic effects of IL-27 in combination with other anti-cancer agents.
Table 1: Synergistic Effect of IL-27 and Poly(I:C) on Melanoma Cell Proliferation
| Treatment Group | Cell Line | Inhibition of Proliferation (%) | Statistical Significance (vs. single agents) |
| IL-27 (100 ng/mL) | SK-MEL-37 | ~20% | N/A |
| Poly(I:C) (10 µg/mL) | SK-MEL-37 | ~30% | N/A |
| IL-27 + Poly(I:C) | SK-MEL-37 | ~60% | p < 0.05 |
Data adapted from a study on human melanoma cell lines, indicating a cooperative inhibition of tumor growth by the combination of IL-27 and the TLR3 agonist Poly(I:C).[2]
Table 2: Synergistic Effect of IL-27 and Sorafenib on Bladder Cancer Cell Viability and Apoptosis
| Treatment Group | Cell Line | Proliferation (BrdU Assay, OD) | Apoptosis Rate (%) |
| Control | HTB-9 | 1.2 ± 0.1 | 5.2 ± 0.5 |
| IL-27 (50 ng/mL) | HTB-9 | 0.8 ± 0.08 | 12.5 ± 1.1 |
| Sorafenib (2 µM) | HTB-9 | 0.7 ± 0.06 | 15.8 ± 1.3 |
| IL-27 + Sorafenib | HTB-9 | 0.4 ± 0.04 | 28.6 ± 2.2 |
Data from a study on human bladder cancer cell lines, demonstrating that the combination of IL-27 and sorafenib significantly inhibits proliferation and promotes apoptosis compared to either agent alone.[3][4]
Table 3: Synergistic Effect of IL-27 and Cisplatin on Lung Cancer Cell Viability and Apoptosis
| Treatment Group | Cell Line | Cell Viability (OD) | Apoptosis Rate (%) |
| Control | A549 | ~1.8 | ~5% |
| Cisplatin | A549 | ~1.2 | ~20% |
| IL-27 + Cisplatin | A549 | ~0.8 | ~35% |
Data from a study on the A549 human lung cancer cell line, showing that IL-27 enhances the chemosensitivity of lung cancer cells to cisplatin, leading to a significant decrease in cell viability and an increase in apoptosis.[5]
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of IL-27 with other targeted therapies are underpinned by the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
IL-27 and Poly(I:C) in Melanoma
In human melanoma cells, the combination of IL-27 and the TLR3 agonist Poly(I:C) leads to the synergistic upregulation of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[2] This effect is mediated through the STAT1/IRF-1 signaling pathway, which is activated by IL-27. The increased expression of TRAIL on the surface of melanoma cells enhances their susceptibility to apoptosis.
IL-27 and Sorafenib in Bladder Cancer
The combination of IL-27 and the multi-kinase inhibitor sorafenib has been shown to synergistically inhibit the proliferation, migration, and invasion of bladder cancer cells while promoting apoptosis.[3] This enhanced anti-tumor activity is associated with the downregulation of the Akt/mTOR/MAPK signaling pathway. Both agents contribute to the decreased phosphorylation of key kinases in this pathway, leading to a more profound inhibition of downstream effectors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assays
-
BrdU Assay (for Bladder Cancer Study):
-
HTB-9 and T24 bladder cancer cells were seeded in 96-well plates.
-
Cells were treated with IL-27 (50 ng/mL), sorafenib (2 µM), or a combination of both for 48 hours. Control cells received no treatment.
-
Cell proliferation was assessed using a bromodeoxyuridine (BrdU) assay kit according to the manufacturer's instructions.
-
The optical density (OD) was measured to quantify cell proliferation.[4]
-
-
Cell Counting Kit-8 (CCK-8) Assay (for Lung Cancer Study):
-
A549 lung cancer cells were seeded in 96-well plates.
-
Cells were treated with cisplatin, IL-27, or a combination of both for a specified period.
-
CCK-8 solution was added to each well, and the plates were incubated.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.[5]
-
Apoptosis Assay (Flow Cytometry)
-
Cancer cells (e.g., A549, HTB-9) were treated with the respective drug combinations as described for the proliferation assays.
-
After treatment, both adherent and floating cells were collected.
-
Cells were washed with phosphate-buffered saline (PBS).
-
Cells were resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V-positive).[3][5]
Western Blot Analysis
-
Cells were treated with the drug combinations and lysed to extract total protein.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, p-MAPK, Bcl-2, Bax, Caspase-3).
-
After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3][5]
Experimental Workflow Diagram
Conclusion
The preclinical data strongly suggest that Interleukin-27 has the potential to act synergistically with various targeted therapies, including TLR3 agonists, multi-kinase inhibitors, and conventional chemotherapy. These combinations have been shown to enhance the inhibition of cancer cell proliferation and survival through the modulation of key signaling pathways. The findings presented in this guide provide a solid rationale for further investigation into the clinical utility of IL-27 as part of combination treatment regimens for various cancers. Future studies should focus on optimizing dosing and scheduling to maximize synergistic effects while minimizing potential toxicities.
References
- 1. Harnessing IL-27: challenges and potential in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-27 Enhances the Expression of TRAIL and TLR3 in Human Melanomas and Inhibits Their Tumor Growth in Cooperation with a TLR3 Agonist Poly(I:C) Partly in a TRAIL-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-27 augments the inhibitory effects of sorafenib on bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of and the association between interleukin-27 and chemotherapeutic drug sensitivity in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Icmt-IN-27: A Procedural Guide
The proper disposal of any chemical is a critical component of laboratory safety and environmental responsibility. For a research compound like Icmt-IN-27, for which a specific Safety Data Sheet (SDS) may not be readily available, a cautious and systematic approach based on established hazardous waste management principles is imperative. This guide provides essential procedural steps for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Pre-Disposal Safety Assessment
Before initiating any disposal procedures, a thorough safety assessment is crucial. In the absence of a specific SDS for this compound, the compound should be treated as hazardous. The first step is to consult your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance and may have access to resources for characterizing unknown compounds.
Key Principles for Handling:
-
Assume Hazard: Treat this compound as a substance with potential health and environmental hazards. This includes potential toxicity, flammability, and reactivity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[1][2]
-
Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Avoid Direct Contact: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention.[1]
II. Step-by-Step Disposal Procedure
The disposal of this compound must follow the guidelines for hazardous chemical waste. This involves proper segregation, containment, and labeling.
Step 1: Waste Characterization and Segregation
-
Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Mixing can cause dangerous chemical reactions and complicates the disposal process.
-
Segregate by Physical State: Keep solid and liquid waste containing this compound in separate containers.
-
Avoid Incompatible Materials: Store this compound waste away from incompatible materials such as strong oxidizing agents.[1]
Step 2: Waste Container Selection and Labeling
-
Use Appropriate Containers: Use a leak-proof container that is compatible with the chemical properties of this compound. For unknown compounds, a glass container is often a safe choice. The container must have a secure, tight-fitting lid.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "this compound in methanol"). Include the date when the waste was first added to the container.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Follow Storage Limits: Adhere to the storage limits for hazardous waste in your SAA.
Quantitative Guidelines for Hazardous Waste Storage in a Satellite Accumulation Area
| Parameter | Limit | Citation |
| Maximum Volume of Hazardous Waste | 55 gallons | N/A |
| Maximum Volume of Acutely Toxic Waste | 1 quart | N/A |
| Maximum Storage Time | 1 year (or until full) | N/A |
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or you have no further use for this compound, contact your institution's EHS department to arrange for a waste pickup.
-
Provide Necessary Information: Be prepared to provide all relevant information about the waste, including the chemical name and any known or suspected hazards.
III. Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general protocol for managing laboratory chemical waste involves a systematic workflow to ensure safety and compliance. The following diagram illustrates this workflow.
Caption: Disposal workflow for this compound.
IV. Spill and Emergency Procedures
In the event of a spill, it is important to act quickly and safely.
-
Small Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as hazardous waste.
-
Large Spills: For a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Personal Contamination: If this compound comes into contact with your skin or eyes, flush the area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
